molecular formula C4H5NO3 B3328270 3-Aminodihydrofuran-2,5-dione CAS No. 4432-62-6

3-Aminodihydrofuran-2,5-dione

Cat. No.: B3328270
CAS No.: 4432-62-6
M. Wt: 115.09 g/mol
InChI Key: GWKOSRIHVSBBIA-UHFFFAOYSA-N
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Description

3-Aminodihydrofuran-2,5-dione is a useful research compound. Its molecular formula is C4H5NO3 and its molecular weight is 115.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Aminodihydrofuran-2,5-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Aminodihydrofuran-2,5-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-aminooxolane-2,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5NO3/c5-2-1-3(6)8-4(2)7/h2H,1,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWKOSRIHVSBBIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)OC1=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Navigating the Synthesis and Application of Aspartic Anhydrides: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, mastering the chemistry of reactive intermediates is paramount. Among these, aspartic anhydrides serve as critical building blocks, particularly in the realm of peptide synthesis and the development of novel drug delivery systems. This guide provides an in-depth exploration of aspartic anhydride and its key derivatives, offering practical insights into their synthesis, handling, and application, grounded in established scientific principles.

Section 1: Core Properties of Aspartic Anhydride Derivatives

Aspartic anhydride in its unprotected form is highly reactive and not commercially available as a stable, isolated compound. Instead, it is the N-protected derivatives that are of significant utility in synthetic chemistry. These protecting groups enhance stability, solubility, and selectivity during chemical reactions. The following table summarizes the key physical properties of the most commonly utilized N-protected aspartic anhydrides.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Boc-L-Aspartic anhydride 30750-74-4C9H13NO5215.20
Cbz-L-Aspartic anhydride 4515-23-5C12H11NO5249.22
N-Acetyl-L-aspartic acid anhydride 41148-79-2C6H7NO4157.12
L-Aspartic Anhydride Hydrochloride 34029-31-7C4H5NO3 · HCl151.55
D-Aspartic acid 1783-96-6C4H7NO4133.10

Note: D-Aspartic acid is included for reference as a common starting material and enantiomeric counterpart.[1][2][3][4][5][6][7][8][9][10][11]

Section 2: Synthesis of N-Protected Aspartic Anhydrides: Protocols and Mechanistic Considerations

The synthesis of N-protected aspartic anhydrides is a critical step that requires careful control to ensure high purity and yield, and to minimize side reactions, particularly racemization.[12] The choice of dehydrating agent and reaction conditions are paramount.

General Synthesis Pathway

The fundamental approach to synthesizing N-protected aspartic anhydrides involves the intramolecular cyclization of the corresponding N-protected aspartic acid. This is typically achieved through the use of a dehydrating agent.

G start N-Protected L-Aspartic Acid product N-Protected L-Aspartic Anhydride start->product Intramolecular Cyclization reagent Dehydrating Agent (e.g., Acetic Anhydride, DCC, TFAA) reagent->product byproduct Byproduct (e.g., Acetic Acid, DCU) product->byproduct

Caption: General workflow for the synthesis of N-protected aspartic anhydrides.

Detailed Experimental Protocol: Synthesis of N-Formyl-L-Aspartic Anhydride

A common method for the preparation of N-formyl-L-aspartic anhydride involves the reaction of L-aspartic acid with formic acid and acetic anhydride.[13][14]

Materials:

  • L-Aspartic Acid

  • Acetic Anhydride

  • Formic Acid

Procedure:

  • In a suitable reaction vessel, combine 13.3 kg of L-aspartic acid with 21.5 kg of acetic anhydride.[13]

  • Heat the mixture to 35°C with stirring.[13]

  • Slowly add 5 kg of formic acid over a period of 6 hours, maintaining the temperature at 35°C.[13]

  • Continue stirring the reaction mixture at 35°C for an additional 48 hours.[13]

  • Cool the mixture to 10°C to induce precipitation of the product.[13]

  • Isolate the N-formyl-L-aspartic anhydride by centrifugation.[13]

Yield: Approximately 85%.[13]

Critical Consideration: Prevention of Racemization

A significant challenge during the synthesis of chiral anhydrides is the potential for racemization. Studies have shown that the choice of dehydrating agent and reaction conditions can greatly influence the enantiomeric purity of the final product. For instance, the use of dicyclohexylcarbodiimide (DCC) or trifluoroacetic anhydride (TFAA) under controlled conditions can yield nearly enantiomerically pure N-Cbz-aspartic anhydride.[12] In contrast, prolonged reaction times or elevated temperatures with acetic anhydride can lead to significant racemization.[12]

Section 3: Reactivity and Applications in Drug Development

N-protected aspartic anhydrides are valuable reagents due to the reactivity of the anhydride functional group. They are electrophilic and readily react with nucleophiles, making them excellent acylating agents.[15]

Role in Peptide Synthesis

A primary application of N-protected aspartic anhydrides is in solid-phase peptide synthesis (SPPS). The anhydride can be used to introduce an aspartic acid residue into a growing peptide chain. However, a common side reaction is the formation of an aspartimide, which can lead to impurities.[16] Careful selection of protecting groups and coupling strategies is necessary to minimize this side reaction.[16]

G anhydride N-Protected Aspartic Anhydride coupling Peptide Coupling anhydride->coupling peptide Peptide Chain with N-terminal Amine peptide->coupling product Extended Peptide Chain coupling->product side_reaction Aspartimide Formation coupling->side_reaction

Caption: Role of N-protected aspartic anhydride in peptide synthesis.

Application in Drug Delivery Systems

The derivatives of aspartic acid, particularly poly(aspartic acid), have gained significant attention in the field of drug delivery.[17][18] These polymers are biocompatible and biodegradable, making them suitable for use as drug carriers.[17][18] N-protected aspartic anhydrides can serve as monomers in the synthesis of these polymers. The resulting poly(aspartic acid) can be modified to create micelles or hydrogels for the controlled release of therapeutic agents.[17]

Section 4: Safety and Handling

As with all reactive chemical reagents, proper safety precautions must be observed when handling N-protected aspartic anhydrides.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.[19][20][21]

  • Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[19][21]

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.[19][21] Keep containers tightly closed.[19][20]

  • Moisture Sensitivity: Anhydrides are sensitive to moisture and will react with water to form the corresponding carboxylic acid.[22] Protect from moisture during storage and handling.

  • Spills: In case of a spill, avoid generating dust.[19] Carefully sweep or vacuum the material and place it in a suitable container for disposal.[19]

Section 5: Conclusion

N-protected aspartic anhydrides are indispensable tools in the arsenal of the modern synthetic chemist. Their unique reactivity profile enables their use in the intricate process of peptide synthesis and the innovative design of drug delivery systems. A thorough understanding of their synthesis, with a particular focus on minimizing racemization, and their reactivity is crucial for their effective and safe utilization in research and development.

References

  • Boc-L-aspartic anhydride(CAS# 30750-74-4). Angene Chemical. [Link]

  • N-Boc-L-aspartic Acid. CRO Splendid Lab Pvt. Ltd. [Link]

  • Cbz-L-Aspartic anhydride. AdooQ Bioscience. [Link]

  • Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Chemistry & Biodiversity. [Link]

  • Application of Poly (aspartic acid) and its Derivatives in Medicine and Pharmacy. ResearchGate. [Link]

  • Material Safety Data Sheet - L-Aspartic Acid. Cole-Parmer. [Link]

  • Process for the preparation of the anhydride of N-formyl-L-aspartic acid.
  • On the racemisation of aspartic anhydride during its preparation. ResearchGate. [Link]

  • D-Aspartic Acid | C4H7NO4. PubChem. [Link]

  • ASPARTIC ACID. West Liberty University. [Link]

  • Phthalic Anhydride (PA). Chemius. [Link]

  • Organic acid anhydride. Wikipedia. [Link]

  • Synthesis and Applications of Butoxycarbonyl L-Aspartic Acid in Pharmaceutical Chemistry. Medium. [Link]

  • Di-tert-butyl dicarbonate. Wikipedia. [Link]

  • Reactivity of Anhydrides. Chemistry LibreTexts. [Link]

  • Stimuli-Responsive Poly(aspartamide) Derivatives and Their Applications as Drug Carriers. MDPI. [Link]

  • Chemical Properties of D-Aspartic acid (CAS 1783-96-6). Cheméo. [Link]

  • Controlled Regioselective Anilide Formation from Aspartic and Glutamic Acid Anhydrides. ResearchGate. [Link]

  • N-(Benzyloxycarbonyl)aspartic acid. PubChem. [Link]

  • Process for the preparation of n-formyl-l-aspartic anhydride. European Patent Office. [Link]

  • Phthalic anhydride - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]

  • What is the step by step reaction of synthesis of aspartic acid using potassium phthalimide?. Quora. [Link]

  • Glutamic and Aspartic Anhydrides. Rearrangement of N-Carboxyglutamic 1,5-Anhydride to the Leuchs' Anhydride and Conversion of the Latter to Pyroglutamic Acid. Journal of the American Chemical Society. [Link]

  • β-Benzyl L-Aspartic Acid NCA. Nanosoft Polymers. [Link]

Sources

Technical Guide: Solubility & Handling of 3-Aminodihydrofuran-2,5-dione

Author: BenchChem Technical Support Team. Date: February 2026

The solubility of 3-Aminodihydrofuran-2,5-dione (commonly known as Aspartic Anhydride ) is governed by its dual identity: it is both a polar, charged amino acid derivative (often handled as a hydrochloride salt) and a highly reactive cyclic anhydride prone to self-polymerization.

This guide provides a technical breakdown of solvent compatibility, handling protocols, and stability considerations for researchers utilizing this compound in peptide synthesis, polymer chemistry (Polysuccinimide/Polyaspartic acid), or derivatization.

Executive Summary & Chemical Identity

Compound: 3-Aminodihydrofuran-2,5-dione Synonyms: Aspartic anhydride, Aspartic acid anhydride. CAS Numbers:

  • Free Base: 1781-22-2 (Unstable, polymerizes to Polysuccinimide).

  • Hydrochloride Salt: 34029-31-7 / 143394-93-8 (Stable solid, common commercial form).

Critical Handling Warning: The free base form of aspartic anhydride is thermodynamically unstable. Upon dissolution in promoting solvents or heating, it undergoes self-polycondensation to form Polysuccinimide (PSI) .[1] Therefore, solubility must be defined by the intent of the experiment:

  • Analytical (NMR/QC): Requires inert, high-polarity solvents (DMSO-d6).

  • Synthetic (Derivatization): Requires aprotic solvents with in situ base neutralization.

  • Polymerization: Requires high-boiling solvents or bulk conditions.

Solvent Compatibility Matrix

The following table categorizes solvents based on their interaction with the Hydrochloride Salt (the standard starting material).

Solvent ClassSpecific SolventSolubility RatingStability RiskApplication Context
Polar Aprotic (High) DMSO High (>50 mg/mL)Low (at RT)Recommended. Best for NMR and storage of stock solutions (short-term).
Polar Aprotic (High) DMF / NMP High ModerateGood for derivatization reactions. Heating >60°C may trigger polymerization.
Polar Aprotic (Med) Acetone Low/Sparingly LowUsed as a precipitating agent or wash solvent for the salt.
Ethers THF / Dioxane Moderate (Free Base)LowThe salt is poorly soluble. The free base is moderately soluble; used in synthesis (e.g., with triphosgene).
Hydrocarbons Hexane / Toluene Insoluble N/AUsed to precipitate the anhydride from reaction mixtures.
Protic (Water) Water Soluble Critical Failure DO NOT USE. Rapid hydrolysis to Aspartic Acid.
Protic (Alcohols) Methanol / Ethanol Soluble Critical Failure DO NOT USE. Rapid reaction to form Aspartyl Esters (ring opening).
Mechanism of Solubility & Instability
  • Solubility: The amino group (protonated in the salt form) requires high dielectric constant solvents (DMSO,

    
    =46.7) to overcome lattice energy.
    
  • Instability (Hydrolysis): The anhydride ring is highly electrophilic. Water attacks the carbonyl carbons, opening the ring to form aspartic acid.

  • Instability (Alcoholysis): Alcohols attack the anhydride to form

    
    - or 
    
    
    
    -aspartyl esters.

Experimental Protocols

Protocol A: Dissolution for Analytical Characterization (NMR)

Objective: Dissolve the HCl salt for structural verification without inducing ring-opening or polymerization.

  • Solvent Choice: Anhydrous DMSO-d6 (99.9%).

    • Why: DMSO disrupts the ionic lattice of the salt effectively while being non-nucleophilic.

  • Procedure:

    • Weigh 10–20 mg of 3-Aminodihydrofuran-2,5-dione HCl into a dried vial.

    • Add 0.6 mL DMSO-d6.

    • Do not sonicate if possible; vortex gently. Sonication generates local heat which can degrade the anhydride.

    • Validation:

      
      H NMR should show a methine proton (
      
      
      
      -CH) around 4.5–5.0 ppm. Disappearance of this peak or appearance of broad peaks indicates hydrolysis or polymerization.
Protocol B: In Situ Free Base Generation for Derivatization

Objective: React the anhydride with an amine (e.g., to form an aspartamide) in organic media.

  • Solvent System: Anhydrous DMF or NMP.

  • Base Selection: Tertiary amine (Triethylamine or DIPEA).

    • Why: The HCl salt is unreactive as a nucleophile but the anhydride ring is electrophilic. You must neutralize the HCl to allow the reaction to proceed, but excess base can catalyze polymerization.

  • Workflow:

    • Suspend the HCl salt in DMF (Concentration: 0.1 M).

    • Add 1.0 equivalent of DIPEA at 0°C .

    • Observation: The suspension will clear as the free base is liberated and dissolves.

    • Immediately add the nucleophile (amine substrate).

    • Causality: Keeping the temperature low (0°C) prevents the competing self-polymerization reaction.

Protocol C: Polymerization to Polysuccinimide (PSI)

Objective: Intentionally induce solubility failure (precipitation) via polymerization.

  • Solvent: Mesitylene / Sulfolane (7:3 ratio) or Bulk (No solvent).

  • Conditions: Heat to 160–180°C.

  • Mechanism: Thermal elimination of water (if starting from acid) or direct ring-opening polymerization of the anhydride.

  • Workup: The resulting polymer is insoluble in water and alcohols but soluble in DMSO/DMF. To isolate, pour the reaction mixture into Methanol or Water (precipitates the polymer).

Visualizing the Solubility & Reactivity Landscape

The following diagram illustrates the chemical fate of 3-Aminodihydrofuran-2,5-dione based on solvent selection.

SolubilityLandscape Compound 3-Aminodihydrofuran-2,5-dione (HCl Salt) DMSO Solvent: DMSO / DMF (Anhydrous) Compound->DMSO Dissolves Water Solvent: Water Compound->Water Dissolves & Reacts Alcohol Solvent: Alcohols (MeOH, EtOH) Compound->Alcohol Dissolves & Reacts Heat Heat (>60°C) or Base Catalyst DMSO->Heat Activation Solution Stable Solution (Analytical Use) DMSO->Solution RT / Dry Hydrolysis Hydrolysis Product (Aspartic Acid) Water->Hydrolysis Ring Opening Ester Alcoholysis Product (Aspartyl Ester) Alcohol->Ester Ring Opening Polymer Polymerization (Polysuccinimide - PSI) Heat->Polymer Self-Polymerization

Caption: Chemical fate of Aspartic Anhydride in various solvent systems. Green paths indicate stable solubility; Red paths indicate degradation; Yellow paths indicate polymerization.

References

  • Solubility and Stability of Aspartic Acid Derivatives

    • Source: National Institutes of Health (PubChem). "2,5-Furandione, dihydro-3-amino-".
    • URL:[Link]

  • Polymerization of Aspartic Anhydride (Polysuccinimide Synthesis)
  • Reactivity of Anhydrides in DMSO

    • Source: ResearchGate.[2][3][4] "Is succinic anhydride stable in DMSO?".

    • URL:[Link]

  • Poly(aspartic acid)

    • Source: PubMed. "Poly(L-aspartic acid)
    • URL:[Link]

Sources

Stability & Storage Protocol: L-Aspartic Anhydride Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability of Aspartic Anhydride Hydrochloride Salt in Storage Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

L-Aspartic anhydride hydrochloride is a critical electrophilic intermediate used in the synthesis of peptides (e.g., aspartame precursors) and peptidomimetics. Its utility is defined by the high reactivity of the cyclic anhydride moiety; however, this same reactivity renders it inherently unstable.

The core stability challenge is twofold:

  • Hydrolysis (Primary Threat): The anhydride ring is highly susceptible to moisture-induced ring opening, reverting to L-aspartic acid hydrochloride.

  • Polymerization (Secondary Threat): While the hydrochloride salt form significantly retards the nucleophilic attack of the amine on the carbonyl (preventing polysuccinimide formation), thermal stress can still induce degradation.

This guide defines the mechanistic basis of these instabilities and provides a self-validating storage protocol to ensure reagent integrity.

Chemical Basis of Instability

To preserve L-aspartic anhydride hydrochloride, one must understand the competing degradation pathways.

The Hydrolysis Pathway (Moisture Sensitivity)

The anhydride bond is thermodynamically unstable relative to the dicarboxylic acid in the presence of water. The hydrochloride salt is typically hygroscopic .

  • Mechanism: Water acts as a nucleophile, attacking one of the carbonyl carbons of the anhydride ring.

  • Catalysis: The presence of the acidic proton (

    
     from HCl) catalyzes this hydrolysis, making the compound autocatalytic in moist air.
    
  • Result: Rapid conversion to L-aspartic acid hydrochloride, rendering the reagent useless for acylation reactions.

The Polymerization Pathway (Thermal Instability)

In its free base form, L-aspartic anhydride rapidly polymerizes to polysuccinimide (PSI) via intermolecular nucleophilic attack of the free amine on the anhydride carbonyl.

  • Salt Stabilization: In the hydrochloride salt, the amine is protonated (

    
    ), rendering it non-nucleophilic. This effectively blocks  the polymerization pathway at standard temperatures.
    
  • Thermal Risk: At elevated temperatures (>100°C) or if the HCl is lost (e.g., via sublimation or neutralization), the amine can deprotonate, triggering rapid polymerization.

Degradation Pathway Diagram

The following diagram illustrates the divergent fates of the molecule based on environmental triggers.

DegradationPathways AspAnhydride L-Aspartic Anhydride HCl Salt AspAcid L-Aspartic Acid (Hydrolysis Product) AspAnhydride->AspAcid Fast Hydrolysis (Acid Catalyzed) PSI Polysuccinimide (Polymerization Product) AspAnhydride->PSI Slow Polymerization (Requires Deprotonation) Moisture Moisture (H2O) Moisture->AspAcid Heat Heat / Base Heat->PSI

Figure 1: Mechanistic degradation pathways. Hydrolysis is the dominant risk for the HCl salt in storage.

Storage Stability Data & Specifications

Quantitative benchmarks for storage conditions are derived from the kinetic behavior of cyclic anhydrides and amino acid salts.

ParameterSpecificationRationale
Optimal Temperature -20°C ± 5°C Arrhenius kinetics dictate that hydrolysis rates usually double for every 10°C increase. Freezing halts most moisture migration.
Acceptable Short-Term 2°C to 8°C Suitable for active use periods (< 1 week).
Humidity Tolerance < 10% RH The salt is hygroscopic. Any absorbed water immediately reacts with the anhydride.
Atmosphere Argon or Nitrogen Inert gas blanket prevents atmospheric moisture ingress.
Container Type Amber Glass / PTFE Amber glass protects from light; PTFE liners prevent cap corrosion from HCl fumes.

Validated Storage Protocol

This protocol is designed to be self-validating : the steps ensure that if degradation occurs, it is detectable before the reagent is used.

Phase 1: Receiving & Initial Handling
  • Equilibration: Do not open the shipping container until it has reached room temperature. Opening a cold bottle in humid air causes immediate condensation on the solid.

  • Aliquotting: In a glove box or dry bag (under

    
     or Ar), divide the bulk material into single-use aliquots. This prevents freeze-thaw cycles for the main stock.
    
Phase 2: Long-Term Storage
  • Primary Container: Place aliquots in glass vials with Teflon-lined screw caps. Parafilm is insufficient for long-term storage of anhydrides; use electrical tape or shrink bands over the cap.

  • Secondary Containment: Place vials inside a larger jar containing a color-indicating desiccant (e.g., silica gel with cobalt-free indicator).

  • Environment: Store at -20°C.

Phase 3: Pre-Use Verification (Quality Control)

Before using the reagent in a critical synthesis, perform this rapid check:

  • Visual Inspection: The salt should be a white, free-flowing powder.

    • Failure Mode: Clumping or "stickiness" indicates moisture absorption.

    • Failure Mode: Yellow discoloration indicates polymerization (polysuccinimide formation).

  • Solubility Test: Dissolve a small sample in dry methanol. It should dissolve clearly. Turbidity often suggests hydrolysis products (free aspartic acid is less soluble in organic solvents than the anhydride/ester intermediates).

Storage Workflow Diagram

StorageProtocol Start Receive Shipment (Do NOT Open Cold) Equilibrate Equilibrate to Room Temp (Prevents Condensation) Start->Equilibrate Aliquot Aliquot under Inert Gas (Glove Box / Dry Bag) Equilibrate->Aliquot Pack Seal in Amber Vials with Desiccant Aliquot->Pack Store Store at -20°C Pack->Store Check Pre-Use QC Check Store->Check Use Proceed to Synthesis Check->Use White Powder Clear Sol. Discard Discard Reagent Check->Discard Clumped/Yellow Turbid Sol.

Figure 2: Standard Operating Procedure (SOP) for handling and storage.

Analytical Methods for Purity Assessment

When visual inspection is insufficient, use these instrumental methods to quantify the degree of degradation.

Infrared Spectroscopy (FT-IR) - The Gold Standard

The anhydride ring has a distinct "doublet" carbonyl stretch that disappears upon hydrolysis.

  • Anhydride Peaks: Look for two strong bands at ~1780 cm⁻¹ and ~1860 cm⁻¹ (symmetric and asymmetric C=O stretch).

  • Hydrolysis Indicator: Appearance of a broad band at 1700-1720 cm⁻¹ (carboxylic acid C=O) and broad -OH stretch at 2500-3300 cm⁻¹ .

Morpholine Titration

A chemical method to quantify anhydride content specifically, distinguishing it from free acid.

  • Principle: Morpholine reacts selectively with the anhydride to form an amide-acid. Free acid does not react in the same stoichiometric manner under controlled conditions.

  • Protocol: React sample with excess morpholine in methanol, then back-titrate the excess morpholine with standard HCl solution.

HPLC Analysis[1]
  • Column: C18 Reverse Phase.

  • Mobile Phase: Phosphate buffer (pH 2.5) / Acetonitrile gradient.

  • Detection: UV at 210 nm.

  • Note: The anhydride is unstable in aqueous mobile phases. Samples must be derivatized (e.g., with methanol to form the methyl ester) immediately prior to injection to distinguish the active species from the hydrolyzed background.

References

  • Preparation and Properties of Aspartic Anhydride Deriv

    • Source: Journal of the Chemical Society.[1]

    • Relevance: Establishes the synthesis and inherent reactivity of the anhydride ring.
    • Link:

  • Thermal Decomposition of Amino Acids

    • Source: BioRxiv / ResearchG
    • Relevance: Details the thermal polymerization pathway of aspartic acid to polysuccinimide.
    • Link:

  • Kinetics of Anhydride Hydrolysis

    • Source: Journal of Organic Chemistry / SciSpace.
    • Relevance: Provides kinetic data on the acid-catalyzed hydrolysis of cyclic anhydrides.
    • Link:

  • Solid State Stability of Aspartic Acid Deriv

    • Source: N
    • Relevance: Discusses solid-state degradation mechanisms and the role of moisture.
    • Link:

  • Safety and Handling of Aspartic Acid Hydrochloride

    • Source: ChemicalBook / MSDS.[2]

    • Relevance: Physical properties (melting point, solubility) and safety data.[2]

    • Link:

Sources

synonyms for 3-Aminodihydrofuran-2,5-dione in literature

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Nomenclature and Scientific Context of 3-Aminodihydrofuran-2,5-dione

For Researchers, Scientists, and Drug Development Professionals

3-Aminodihydrofuran-2,5-dione, a chiral heterocyclic compound, serves as a critical building block in medicinal chemistry and pharmaceutical research. Its structural similarity to amino acids and its inherent reactivity make it a versatile synthon for creating more complex molecules with potential biological activities. This guide provides a comprehensive overview of the various synonyms and identifiers for 3-Aminodihydrofuran-2,5-dione found in scientific literature, details its chemical properties and synthesis, and explores its applications in the field of drug development.

PART 1: Nomenclature and Synonyms

The nomenclature of 3-Aminodihydrofuran-2,5-dione can be complex due to its chirality and its common formulation as a hydrochloride salt. Understanding the various synonyms is crucial for conducting thorough literature searches and for clear communication within the scientific community. The compound is fundamentally a derivative of succinic anhydride, also known as dihydrofuran-2,5-dione.[1] The presence of an amino group at the 3-position gives rise to its base name.

Systematic and Common Names

The compound is most formally named based on IUPAC nomenclature, but several common and historical names are prevalent in the literature. Because the carbon at the 3-position is a stereocenter, the compound exists as two enantiomers, (R) and (S), which are often specified in the name.

Synonym Chirality/Form Source
IUPAC Names
(3R)-3-Aminodihydro-2,5-furandione hydrochloride(R)-enantiomer, HCl salt[2]
(3S)-3-Aminodihydro-2,5-furandione hydrochloride(S)-enantiomer, HCl salt[3]
(3R)-3-Aminooxolane-2,5-dione;hydrochloride(R)-enantiomer, HCl salt[4]
(3S)-3-Aminooxolane-2,5-dione;hydrochloride(S)-enantiomer, HCl salt[5]
2,5-Dioxotetrahydro-3-Furanaminium ChlorideRacemic, HCl salt[6]
Common Synonyms
L-Aspartic acid anhydride hydrochloride(S)-enantiomer, HCl salt[5]
Aminosuccinic anhydride hydrochlorideGeneral
((S)-Dihydro-2,5-dioxo-3-furyl)ammonium chloride(S)-enantiomer, HCl salt[5]
Chemical Identifiers

CAS (Chemical s Service) numbers are unique identifiers essential for database searches. Different CAS numbers are assigned to the racemic mixture and the individual enantiomers, as well as their salt forms.

Compound Form CAS Number
(R)-3-Aminodihydrofuran-2,5-dione756447-06-0[7]
(R)-3-Aminodihydrofuran-2,5-dione hydrochloride143394-93-8[2][4]
(S)-3-Aminodihydrofuran-2,5-dione hydrochloride34029-31-7[3][5]
3-Aminodihydrofuran-2,5-dione hydrochloride (racemic)39185-99-4[6][8]

PART 2: Synthesis and Characterization

The synthesis of enantiomerically pure 3-Aminodihydrofuran-2,5-dione is critical for its use in pharmaceutical development, where stereochemistry dictates biological activity.

Asymmetric Synthesis from L-Glutamine

A widely reported method for synthesizing the (R)-enantiomer utilizes the inherent chirality of L-glutamine as a starting material.[4] This multi-step process involves protection, cyclization, and deprotection.

Step 1: Protection of the Amino Group

  • Dissolve L-glutamine in an alkaline medium (e.g., NaOH in 1,4-dioxane).

  • Cool the solution to 0°C.

  • Add di-tert-butyl dicarbonate (Boc₂O) and stir for 4-6 hours, allowing the mixture to warm to room temperature.

  • Acidify the mixture and extract the N-Boc-L-glutamine product. This step typically achieves a yield of over 90%.[4]

Step 2: Cyclization

  • Dissolve the N-Boc-L-glutamine in anhydrous tetrahydrofuran (THF).

  • Add N,N'-Carbonyldiimidazole (CDI) and a catalytic amount of 4-Dimethylaminopyridine (DMAP).

  • Reflux the mixture to induce ring closure, forming N-Boc-(R)-3-aminodihydrofuran-2,5-dione. Yields for this step are typically in the range of 79-85%.[4]

Step 3: Deprotection and Salt Formation

  • Dissolve the N-Boc protected intermediate in methanol.

  • Add a solution of hydrochloric acid (HCl) in methanol at 0°C.

  • Allow the reaction to proceed to room temperature to remove the Boc group.

  • Recrystallize the resulting product from a solvent like ethyl acetate to obtain the final (R)-3-Aminodihydrofuran-2,5-dione hydrochloride with high purity (>99%).[4]

SynthesisWorkflow cluster_step1 Step 1: Protection cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Deprotection Glutamine L-Glutamine Boc_Glutamine N-Boc-L-Glutamine Glutamine->Boc_Glutamine Boc₂O, NaOH Boc_Anhydride N-Boc-(R)-3-aminodihydrofuran-2,5-dione Boc_Glutamine->Boc_Anhydride CDI, DMAP, THF Final_Product (R)-3-Aminodihydrofuran-2,5-dione HCl Boc_Anhydride->Final_Product HCl/Methanol

Caption: Asymmetric synthesis workflow from L-glutamine.

Analytical Characterization

The structural integrity and purity of 3-Aminodihydrofuran-2,5-dione are confirmed using standard analytical techniques.

Analytical Method Key Observations Source
FT-IR Spectroscopy C=O stretch at ~1750 cm⁻¹, NH₂ bend at ~1600 cm⁻¹[4]
¹H-NMR Spectroscopy Distinct dihydrofuran ring protons observed at δ 4.2–5.0 ppm[4]
Mass Spectrometry (ESI-MS) Confirms the molecular weight (151.55 g/mol for the hydrochloride salt) and fragmentation patterns[4]
Elemental Analysis Validates the elemental composition (C, H, N, Cl) to within ±0.3% of theoretical values[4]
Chiral HPLC Used to confirm the enantiomeric excess (≥98% ee) when performing asymmetric synthesis[4]

PART 3: Applications in Drug Development

3-Aminodihydrofuran-2,5-dione is a valuable chiral building block in the synthesis of novel pharmaceutical agents. Its utility stems from the presence of a reactive anhydride group and a primary amine, allowing for diverse chemical modifications.

Role as a Chiral Synthon

The compound serves as a constrained amino acid surrogate. Incorporating this rigid scaffold into peptide-based drug candidates can enhance their metabolic stability and receptor binding affinity by locking the conformation of the molecule. Amino acids are crucial in drug formulation for improving stability, solubility, and biocompatibility.[9] The development of prodrugs using amino acid moieties can lead to increased bioavailability and targeted delivery.[10]

Use in Prodrug Synthesis

The anhydride functionality can be used to create anhydride prodrugs of carboxylic acid-containing drugs. This strategy can temporarily mask the acidic group, potentially reducing irritation and altering the drug's pharmacokinetic profile for extended action.[11] The anhydride can react with amine or hydroxyl groups on other molecules to form stable linkages.[12]

Potential Biological Activities

While primarily used as a synthetic intermediate, derivatives of 3-Aminodihydrofuran-2,5-dione are investigated for a range of biological activities, including potential antimicrobial and anticancer properties.[4] The core dihydrofuran structure is a scaffold found in various natural products and biologically active compounds.[13]

Applications cluster_apps Drug Development Applications Core 3-Aminodihydrofuran-2,5-dione Chiral Building Block Peptide Peptidomimetics & Constrained Analogs Core->Peptide Provides conformational rigidity Prodrug Anhydride Prodrug Synthesis Core->Prodrug Reactive anhydride for conjugation Scaffold Scaffold for Novel Biologically Active Molecules Core->Scaffold Versatile functional groups for derivatization

Caption: Applications in drug discovery and development.

References

  • (3S)-3-Aminodihydro-2,5-Furandione HCl - CAS - 34029-31-7 | Axios Research. [Link]

  • (3S)-3-aminotetrahydrofuran-2,5-dione;hydrochloride. [Link]

  • Enantioselective total synthesis of putative dihydrorosefuran, a monoterpene with an unique 2,5-dihydrofuran structure - PMC. [Link]

  • Dihydro-3-(tripropenyl)furan-2,5-dione | C13H16O3 | CID 53436419 - PubChem. [Link]

  • Succinic anhydride - Wikipedia. [Link]

  • 2,5-Furandione, dihydro-3-(tetrapropenyl)- | C16H26O3 | CID 6438029 - PubChem. [Link]

  • 3-(Boc-amino)dihydrofuran-2,5-dione - PubChem. [Link]

  • 39185-99-4 | 3-AMINO-DIHYDRO-FURAN-2,5-DIONE HCL - Aribo Biotechnology. [Link]

  • Amidation kinetics of succinic anhydride by amine-containing drugs - ResearchGate. [Link]

  • The Role of Amino Acids in Pharmaceuticals - Oakwood Labs. [Link]

  • Anhydride prodrugs for nonsteroidal anti-inflammatory drugs - PubMed. [Link]

  • Synthesis of 2,5-Dihydrofurans - Organic Chemistry Portal. [Link]

  • Amino Acids in the Development of Prodrugs - PMC - PubMed Central. [Link]

  • Synthesis and Applications of Butoxycarbonyl L-Aspartic Acid Derivatives in Biochemistry. [Link]

  • Succinic anhydride | C4H4O3 | CID 7922 - PubChem. [Link]

  • Anhydride Synonyms and Antonyms | YourDictionary.com - Thesaurus. [Link]

  • Organic acid anhydride - Wikipedia. [Link]

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Methodological & Application

Application Note: Precision Synthesis of Polyaspartic Acid via 3-Aminodihydrofuran-2,5-dione

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug development professionals requiring high-purity Polyaspartic Acid (PASP) with controlled molecular weight distributions. Unlike industrial bulk thermal methods, this protocol utilizes 3-Aminodihydrofuran-2,5-dione (Aspartic Anhydride) as a defined precursor in a solution-phase polymerization, ensuring suitability for biomedical applications such as drug delivery carriers, hydrogels, and protein conjugates.

Executive Summary

Polyaspartic acid (PASP) is a biodegradable, water-soluble polyamide. While industrial synthesis often relies on the high-temperature (>180°C) bulk polycondensation of aspartic acid, this method yields "brick-dust" polymers with broad polydispersity and branching.

This guide details the Solution Polymerization Route starting from 3-Aminodihydrofuran-2,5-dione (Aspartic Anhydride). By using this pre-formed reactive intermediate in a controlled solvent system, researchers can achieve:

  • Linear Architecture: Minimizes branching associated with thermal cross-linking.

  • Tunable Molecular Weight: Controlled by solvent polarity and temperature profiles.

  • High Purity: Facilitates the removal of unreacted monomers before the hydrolysis step, critical for GMP-like requirements.

Mechanistic Pathway

The synthesis proceeds through two distinct stages:

  • Ring-Opening Polymerization (ROP): The amine group of one monomer attacks the anhydride ring of another, forming the Polysuccinimide (PSI) intermediate.

  • Alkaline Hydrolysis: The imide rings of PSI are opened to yield Polyaspartic Acid (PASP) as a mixture of

    
     and 
    
    
    
    isomers.
Reaction Scheme (DOT Diagram)

PASP_Synthesis cluster_isomers Hydrolysis Products Monomer 3-Aminodihydrofuran-2,5-dione (Aspartic Anhydride) PSI Polysuccinimide (PSI) Monomer->PSI Step 1: Solution Polymerization (DMF/DMSO, 60-120°C) - H2O PASP Polyaspartic Acid (PASP) PSI->PASP Step 2: Alkaline Hydrolysis (NaOH, pH 10) Ring Opening Alpha α-Aspartyl Unit PASP->Alpha Beta β-Aspartyl Unit (Major Product ~70%) PASP->Beta

Figure 1: Synthetic pathway from Aspartic Anhydride to Polyaspartic Acid, highlighting the intermediate Polysuccinimide (PSI).

Materials & Equipment

ComponentSpecificationPurpose
Precursor 3-Aminodihydrofuran-2,5-dione (HCl salt)*Monomer for polymerization.
Solvent DMF (Dimethylformamide) or DMSOAnhydrous, ≥99.8%. Reaction medium.
Base Triethylamine (TEA)Neutralization of HCl salt (if used).
Precipitant Methanol or EthanolCold. For PSI isolation.
Hydrolysis Agent 1.0 M NaOHRing opening of PSI.
Purification Dialysis Tubing (MWCO 3.5 kDa)Removal of salts/monomers.

*Note: If the HCl salt is used (CAS 143394-93-8), it must be neutralized in situ to release the reactive free amine.

Experimental Protocols

Protocol A: Solution Polymerization to Polysuccinimide (PSI)

Objective: Synthesize linear PSI with defined molecular weight.

  • Preparation of Monomer Solution:

    • In a flame-dried 3-neck round bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 10.0 g (approx. 87 mmol) of 3-Aminodihydrofuran-2,5-dione in 40 mL of anhydrous DMF .

    • Critical Step: If starting with the HCl salt, add 1.0 equivalent of Triethylamine (TEA) dropwise at 0°C to neutralize. Stir for 30 mins, then filter off the precipitated Triethylamine Hydrochloride salt under inert atmosphere. Use the filtrate for polymerization.[1]

  • Polymerization:

    • Heat the clear solution to 100°C under a slow stream of nitrogen.

    • Maintain stirring for 12–24 hours . The solution will darken slightly (light orange) as polymerization proceeds.

    • Viscosity Check: An increase in viscosity indicates successful chain growth.

  • Isolation of PSI:

    • Cool the reaction mixture to room temperature.

    • Pour the solution slowly into 400 mL of cold Methanol (or water) under vigorous stirring. PSI will precipitate as a white to off-white solid.

    • Filter the solid and wash 3x with methanol to remove residual DMF and monomers.

    • Drying: Dry the PSI powder in a vacuum oven at 60°C overnight.

    • Yield: Expected 70–85%.

Protocol B: Hydrolysis to Polyaspartic Acid (PASP)

Objective: Convert hydrophobic PSI into water-soluble, bioactive PASP.

  • Suspension:

    • Disperse 5.0 g of dried PSI powder in 50 mL of deionized water . (Note: PSI is insoluble in water; this will be a suspension).

  • Controlled Hydrolysis:

    • Place the beaker in an ice bath (or maintain < 40°C) to prevent amide bond degradation.

    • Add 1.0 M NaOH dropwise while monitoring pH. Maintain pH between 9.5 and 10.5 .

    • Observation: As hydrolysis proceeds, the suspended PSI will dissolve, resulting in a clear, homogeneous solution. This indicates the opening of the imide rings to form sodium polyaspartate.

  • Purification (Dialysis):

    • Transfer the solution to a dialysis membrane (MWCO 3.5 kDa).

    • Dialyze against distilled water for 48 hours, changing the water at least 4 times. This removes excess NaOH and low-molecular-weight oligomers.

  • Isolation:

    • Lyophilize (freeze-dry) the dialyzed solution to obtain Polyaspartic Acid (Sodium Salt) as a fluffy white solid.

    • Optional: To obtain the free acid form, adjust pH to 2.0 with dilute HCl before dialysis (PASP may precipitate; if so, wash by centrifugation).

Characterization & Validation

TechniqueParameterExpected Result
FTIR Imide Ring ConversionPSI: Strong bands at ~1710 cm⁻¹ and ~1395 cm⁻¹ (Imide).PASP: Disappearance of imide bands; appearance of Broad -OH/NH (~3300 cm⁻¹) and Amide I/II (~1650/1550 cm⁻¹).
¹H NMR Structure & Isomer Ratio(D₂O for PASP): Methine proton (~4.5 ppm) and Methylene protons (~2.6 ppm). Integration ratio determines

linkage (typically 30:70).
GPC/SEC Molecular WeightMw: 5,000 – 30,000 Da (dependent on polymerization time/temp).PDI: < 1.5 (narrower than thermal bulk synthesis).
Experimental Workflow Diagram

Workflow Start Start: 3-Aminodihydrofuran-2,5-dione Neutralize Neutralization (if HCl salt) + TEA, Filter precipitate Start->Neutralize If HCl Salt Polymerize Solution Polymerization DMF, 100°C, 12-24h Start->Polymerize If Free Amine Neutralize->Polymerize Precipitate Precipitation in Methanol Isolate PSI Solid Polymerize->Precipitate Hydrolyze Alkaline Hydrolysis NaOH, pH 10, <40°C Precipitate->Hydrolyze Dialyze Dialysis (MWCO 3.5k) Purification Hydrolyze->Dialyze Final Lyophilization Final Product: PASP (Na salt) Dialyze->Final

Figure 2: Step-by-step experimental workflow for the synthesis and purification of PASP.

Critical Parameters & Troubleshooting

  • Moisture Control: The anhydride precursor is sensitive to hydrolysis. Ensure all solvents (DMF/DMSO) are anhydrous. Moisture during polymerization terminates chain growth, leading to low Mw oligomers.

  • Temperature Management:

    • Polymerization:[2][3][4][5] Temperatures >140°C in solution can lead to discoloration and branching. Keep <120°C for linear, biomedical-grade polymers.

    • Hydrolysis:[6][2][7] Exceeding pH 11 or 60°C during hydrolysis can degrade the polymer backbone (amide bond cleavage), reducing molecular weight.

  • Isomerism: The resulting PASP is a copolymer of

    
    -aspartamide and 
    
    
    
    -aspartamide units. The
    
    
    -form typically dominates (~70-75%) due to the mechanism of ring opening. This structure mimics natural proteins and is crucial for biodegradability.

References

  • Adelnia, H., et al. (2019).[8] "Hydrogels Based on Poly(aspartic acid): Synthesis and Applications." Frontiers in Chemistry, 7, 755.[8]

  • Nakis, P., et al. (2021). "Poly(aspartic acid) in Biomedical Applications: From Polymerization, Modification, Properties, Degradation, and Biocompatibility to Applications."[9] ACS Biomaterials Science & Engineering.[10] [10]

  • Tomida, M., et al. (1997). "Convenient synthesis of high molecular weight poly(succinimide) by acid-catalysed polycondensation of L-aspartic acid." Polymer, 38(18), 4733-4736.[10]

  • BLD Pharm. (n.d.). "(R)-3-Aminodihydrofuran-2,5-dione hydrochloride Product Information."

Sources

Application Notes and Protocols for the Synthesis of N-Protected Aspartic Anhydride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of N-protected aspartic anhydride, a critical building block in peptide chemistry and organic synthesis. We delve into the underlying reaction mechanisms, the critical role of N-terminal protecting groups, and the persistent challenge of racemization. Detailed, field-proven protocols using various dehydrating agents are presented, including comparative data on reaction conditions and achievable enantiomeric purity. This guide is intended for researchers, chemists, and drug development professionals seeking to optimize the preparation of this versatile synthon while maintaining stereochemical integrity.

Introduction: The Synthetic Utility of Aspartic Anhydride

N-protected aspartic anhydride is a highly valuable intermediate that offers a strategic advantage in chemical synthesis. By converting the two carboxylic acid moieties of aspartic acid into a cyclic anhydride, one can achieve regioselective functionalization. The anhydride ring is susceptible to nucleophilic attack, and by carefully selecting reaction conditions and nucleophiles, chemists can preferentially open the ring at either the α- or β-carboxyl position. This elegant control avoids complex protection and activation sequences that would otherwise be necessary, making it a cornerstone reagent for synthesizing complex peptides, aspartame derivatives, and other specialized chemical entities.[1]

However, the synthetic utility of this intermediate is critically dependent on its stereochemical purity. The α-carbon of the aspartic acid moiety is a chiral center, and the conditions required for cyclization can unfortunately promote racemization, yielding a mixture of L- and D-enantiomers.[2] This loss of stereochemical integrity is often unacceptable, particularly in pharmaceutical applications. Therefore, the choice of synthetic protocol is a crucial decision, balancing reaction efficiency with the preservation of enantiomeric purity.[1]

Mechanism of Cyclization and the Challenge of Racemization

The formation of N-protected aspartic anhydride is an intramolecular dehydration reaction. The two carboxylic acid groups of an N-protected aspartic acid molecule condense with the elimination of a water molecule to form a five-membered succinic anhydride ring. This process is typically facilitated by a chemical dehydrating agent.

The primary challenge in this synthesis is preventing the loss of stereochemical information at the α-carbon. Racemization is believed to occur via the formation of a succinimide intermediate, which increases the acidity of the α-proton.[2][3] Abstraction of this proton by a base, or even under certain acidic conditions, leads to the formation of a planar enolate intermediate. Subsequent reprotonation can occur from either face, resulting in a mixture of L- and D-isomers.

Factors that significantly influence the rate of racemization include:

  • Reagent Choice: The type of dehydrating agent and its mechanism play a pivotal role.

  • Temperature: Higher temperatures generally accelerate racemization.[1]

  • Reaction Time: Prolonged exposure to dehydrating conditions increases the risk of racemization.[1]

  • N-Protecting Group: The nature of the amino-protecting group can influence the susceptibility of the α-proton to abstraction.[1]

cluster_mech Mechanism: Dehydration and Racemization Start N-Protected Aspartic Acid (L) Anhydride_L N-Protected Aspartic Anhydride (L) Start->Anhydride_L + Dehydrating Agent - H₂O Enolate Planar Enolate Intermediate Anhydride_L->Enolate Proton Abstraction (Racemization Pathway) Anhydride_D N-Protected Aspartic Anhydride (D) Enolate->Anhydride_D Reprotonation

Caption: General mechanism for anhydride formation and the racemization pathway.

The Indispensable Role of N-Protection

To prevent uncontrolled polymerization and other side reactions, the α-amino group of aspartic acid must be masked with a protecting group prior to cyclization.[4][5] The choice of this group is not trivial, as it must be stable to the cyclization conditions yet removable later in the synthetic sequence without damaging the target molecule.

Common N-protecting groups used in this context include:

  • Benzyloxycarbonyl (Cbz or Z): A classic protecting group, stable under mildly acidic and basic conditions. It is typically removed by catalytic hydrogenation. N-Cbz protected aspartic acid is a common starting material for anhydride synthesis.[1]

  • 9-Fluorenylmethoxycarbonyl (Fmoc): Widely used in solid-phase peptide synthesis (SPPS), it is stable to acid but cleaved by bases (e.g., piperidine). N-Fmoc aspartic anhydride appears to be more sensitive to racemization in acidic media compared to its N-Cbz counterpart.[1]

  • tert-Butoxycarbonyl (Boc): Stable to base and hydrogenation but readily cleaved under acidic conditions (e.g., trifluoroacetic acid).

The electronic and steric properties of the protecting group can influence the stability of the chiral center during the reaction.

Experimental Protocols and Methodologies

The selection of a dehydrating agent is the most critical decision in this synthesis. Below are three detailed protocols using different reagents, each with distinct advantages and disadvantages regarding stereochemical outcome.

Protocol 1: Dehydration with Acetic Anhydride

This is a widely cited method due to the low cost and availability of the reagent. However, it is notoriously prone to causing significant racemization if conditions are not strictly controlled.[1] The following protocol is optimized to minimize this side reaction.

A. Materials and Equipment

  • N-Cbz-L-aspartic acid

  • Acetic anhydride (Ac₂O)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Round-bottom flask with magnetic stirrer

  • Heating mantle or oil bath with temperature control

  • Rotary evaporator

  • Ice bath

B. Step-by-Step Procedure

  • In a clean, dry round-bottom flask, suspend N-Cbz-L-aspartic acid (1 equivalent) in a minimal amount of ethyl acetate.

  • Add a small excess of acetic anhydride (1.5 - 2.1 molar equivalents). Using a large excess significantly increases racemization.[1]

  • Heat the mixture with vigorous stirring to 50-55°C. The reaction should be closely monitored.

  • Once the solid starting material has completely dissolved (typically within 2-2.5 hours), immediately cool the reaction flask in an ice bath. Prolonged heating is detrimental to enantiomeric purity.[1]

  • Remove the solvent and excess acetic anhydride under reduced pressure using a rotary evaporator.

  • The resulting oil or solid can be triturated with cold hexanes to induce crystallization and remove residual impurities.

  • Filter the solid product and dry under vacuum.

C. Expected Outcome

  • Yield: Typically high (>90%).

  • Purity: Moderate to good. The enantiomeric excess (% ee) can be highly variable (from 40% to 92%) depending heavily on precise control of temperature, time, and reagent stoichiometry.[1]

Protocol 2: Dehydration with Dicyclohexylcarbodiimide (DCC)

DCC is a powerful dehydrating agent that often yields a product with high enantiomeric purity. The primary drawback is the formation of dicyclohexylurea (DCU) byproduct, which must be carefully removed.

A. Materials and Equipment

  • N-Cbz-L-aspartic acid

  • Dicyclohexylcarbodiimide (DCC)

  • Anhydrous Tetrahydrofuran (THF)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Ice bath and refrigerator/cold room

  • Sintered glass funnel for filtration

B. Step-by-Step Procedure

  • Dissolve N-Cbz-L-aspartic acid (1 equivalent) in anhydrous THF in a round-bottom flask.

  • Cool the solution to -5°C using an ice/salt bath.

  • Add a solution of DCC (1 equivalent) in anhydrous THF dropwise to the cooled solution while stirring.

  • Allow the reaction mixture to stir and slowly warm to room temperature overnight (approx. 12 hours). A white precipitate of DCU will form.

  • After the reaction is complete, cool the flask to 0°C for at least 30 minutes to maximize the precipitation of DCU.

  • Remove the DCU precipitate by vacuum filtration through a sintered glass funnel.

  • Concentrate the filtrate in vacuo to afford the N-Cbz-aspartic anhydride, which is often used directly or can be further purified by crystallization.[1]

C. Expected Outcome

  • Yield: ~100% (crude).[1]

  • Purity: Excellent. This method can achieve an enantiomeric excess of 96% or higher.[1]

Protocol 3: Dehydration with Trifluoroacetic Anhydride (TFAA)

This protocol, particularly for N-Cbz-aspartic acid, is highly effective and can produce an enantiomerically pure product on both lab and kilogram scales.[1]

A. Materials and Equipment

  • N-Cbz-L-aspartic acid

  • Trifluoroacetic anhydride (TFAA)

  • Ethyl acetate (EtOAc)

  • Round-bottom flask with magnetic stirrer

  • Heating mantle or oil bath

  • Rotary evaporator

B. Step-by-Step Procedure

  • Dissolve N-Cbz-L-aspartic acid (1 equivalent) in ethyl acetate.

  • Add trifluoroacetic anhydride (1.4 molar equivalents) to the solution.

  • Heat the mixture to 35°C for 1 hour with stirring.[1]

  • After 1 hour, cool the reaction to room temperature.

  • Remove all volatile components (solvent, excess TFAA, and trifluoroacetic acid byproduct) under reduced pressure.

  • The resulting N-Cbz-aspartic anhydride is typically obtained in high purity and can be used without further purification.

C. Expected Outcome

  • Yield: Quantitative (~100%).[1]

  • Purity: Excellent. This method has been reported to produce N-Cbz-aspartic anhydride with 100% enantiomeric excess.[1]

cluster_workflow General Experimental Workflow Start 1. Dissolve N-Protected Aspartic Acid in Solvent Reagent 2. Add Dehydrating Agent (e.g., DCC, TFAA) Start->Reagent Reaction 3. Stir at Controlled Temperature and Time Reagent->Reaction Workup 4. Work-up (Filtration of DCU / Evaporation) Reaction->Workup Product 5. Isolate Pure N-Protected Aspartic Anhydride Workup->Product

Caption: A generalized workflow for the synthesis of aspartic anhydride.

Comparative Data Summary

The choice of methodology should be guided by the specific requirements of the synthesis, particularly the tolerance for racemization versus factors like cost and procedural complexity.

MethodDehydrating AgentTypical ConditionsEnantiomeric Excess (% ee)Key Advantages & Disadvantages
Protocol 1Acetic Anhydride50-60°C, 2-2.5 h40 - 92%[1]Pro: Low cost. Con: High risk of racemization.
Protocol 2DCC-5°C to RT, 12 h>96%[1]Pro: High enantiopurity. Con: DCU byproduct removal.
Protocol 3TFAA35°C, 1 h~100%[1]Pro: Excellent enantiopurity, fast. Con: Reagent cost.

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Low Yield Incomplete reaction; Degradation of product during workup; Mechanical loss.Ensure anhydrous conditions; Monitor reaction to completion (TLC, NMR); Avoid excessive heating during solvent evaporation; Ensure complete transfer between vessels.
High Racemization Reaction temperature too high; Reaction time too long; Inappropriate choice of reagent (e.g., Ac₂O); Presence of base impurities.Strictly control temperature and time; Switch to a milder protocol (DCC or TFAA); Use high-purity, freshly opened reagents and solvents.
Incomplete removal of DCU Insufficient cooling before filtration; Clogging of filter medium.Ensure the reaction mixture is thoroughly cooled (0°C or below) before filtering; Use a fresh, appropriately sized sintered glass funnel.
Product is an oil, not a solid Residual solvent or impurities present.Ensure complete removal of solvent on a high-vacuum line; Attempt trituration with a non-polar solvent (e.g., hexanes or ether) to induce crystallization.

Safety Precautions

All manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Acetic Anhydride & Trifluoroacetic Anhydride (TFAA): These reagents are corrosive and lachrymatory. They react violently with water. Handle with extreme care and avoid inhalation of vapors.

  • Dicyclohexylcarbodiimide (DCC): DCC is a potent sensitizer and can cause severe allergic reactions upon skin contact. Avoid all direct contact with the solid or solutions containing it.

  • Solvents: THF, Ethyl Acetate, and Hexanes are flammable. Keep away from ignition sources. THF can form explosive peroxides; use freshly opened bottles or peroxide-tested solvent.

Conclusion

The synthesis of N-protected aspartic anhydride is a foundational procedure for advanced applications in peptide and medicinal chemistry. While seemingly straightforward, the preservation of stereochemical integrity is paramount and presents a significant challenge. Protocols employing acetic anhydride are economical but carry a high risk of racemization and should be used with caution where enantiopurity is not critical. For applications demanding high stereochemical fidelity, dehydration with DCC or TFAA are demonstrably superior methods.[1] The TFAA protocol, in particular, offers a rapid, clean, and quantitative route to enantiomerically pure N-Cbz-aspartic anhydride, making it a highly recommended procedure for demanding synthetic applications.

References

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  • Process for the preparation of the anhydride of N-formyl-L-aspartic acid. (1987).
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  • Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups. (2020). National Institutes of Health.[Link]

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  • Sweet Dreams (Are Made of This): A Review and Perspectives on Aspartic Acid Production. (2021). MDPI.[Link]

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  • New t-butyl based aspartate protecting groups preventing aspartimide formation in Fmoc SPPS. (2018). ResearchGate.[Link]

  • Chemistry of Acid Anhydrides. (2022). LibreTexts.[Link]

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  • What is the step by step reaction of synthesis of aspartic acid using potassium phthalimide? (2019). Quora.[Link]

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  • Mechanisms of aspartimide formation: the effects of protecting groups, acid, base, temperature and time. (1991). PubMed.[Link]

Sources

Precision Aminolysis of 3-Aminodihydrofuran-2,5-dione: Controlling Regioselectivity for Aspartyl Derivatization

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide is designed for researchers and drug development professionals focusing on the aminolysis of 3-Aminodihydrofuran-2,5-dione (Aspartic Anhydride). It addresses the critical challenge of regioselectivity (α- vs. β-amide formation) and provides validated protocols for handling the hydrochloride salt form.

Executive Summary

3-Aminodihydrofuran-2,5-dione (Aspartic Anhydride) is a high-energy electrophile used to introduce aspartyl moieties into small molecules and peptides. While it is a potent acylating agent, its utility is often limited by two factors:

  • Instability : The free amine form is prone to rapid self-polymerization; thus, it is supplied and handled as the hydrochloride salt .

  • Regioselectivity : Nucleophilic attack can occur at the C2 carbonyl (yielding α-aspartyl amides) or the C5 carbonyl (yielding β-aspartyl amides).

This guide provides an evidence-based framework to control this regioselectivity. By manipulating solvent polarity, steric bulk, and protonation states, researchers can steer the reaction toward the desired isomer—critical for synthesizing bioactive peptides (e.g., Aspartame precursors) and peptidomimetics.

Mechanistic Insight & Regioselectivity

The aminolysis of aspartic anhydride is a competition between steric hindrance and electronic activation.

  • Pathway A (α-Attack) : The nucleophile attacks C2 (adjacent to the amino group). This forms the α-amide (the natural peptide linkage).

    • Driver: Electronic activation. The adjacent protonated amine (

      
      ) or electron-withdrawing protected amine makes C2 highly electrophilic.
      
    • Barrier: Steric hindrance from the C3 amino group.

  • Pathway B (β-Attack) : The nucleophile attacks C5 (adjacent to the methylene group). This forms the β-amide (iso-aspartyl linkage).

    • Driver: Steric accessibility. C5 is significantly less hindered.

    • Barrier: Lower electrophilicity compared to C2.[1]

Critical Decision Matrix
ParameterFavors α-Amide (C2 Attack)Favors β-Amide (C5 Attack)
Solvent Polar/Protic (Acetic Acid, Water, Methanol)Non-polar (DCM, Toluene, THF)
Temperature Low Temperature (< 0°C)Room Temperature or Heat
Sterics (Amine) Small, unhindered aminesBulky amines
Additives Weak acids (promote H-bonding at C5, blocking it)Non-nucleophilic bases

Visualization: Reaction Pathways

The following diagram illustrates the bifurcation of the reaction based on nucleophilic attack vectors.

G Anhydride 3-Aminodihydrofuran-2,5-dione (Aspartic Anhydride) Alpha_TS Transition State A (Attack at C2) Anhydride->Alpha_TS Polar Solvent (Electronic Control) Beta_TS Transition State B (Attack at C5) Anhydride->Beta_TS Non-Polar Solvent (Steric Control) Nucleophile Amine Nucleophile (R-NH2) Nucleophile->Alpha_TS Polar Solvent (Electronic Control) Nucleophile->Beta_TS Non-Polar Solvent (Steric Control) Alpha_Product α-Aspartyl Amide (Peptide Bond) Alpha_TS->Alpha_Product Beta_Product β-Aspartyl Amide (Iso-peptide Bond) Beta_TS->Beta_Product

Figure 1: Divergent pathways in the aminolysis of Aspartic Anhydride. C2 attack yields the α-amide; C5 attack yields the β-amide.

Experimental Protocols

Protocol A: Handling the Hydrochloride Salt

Objective : To prepare a reactive solution of 3-aminodihydrofuran-2,5-dione without triggering polymerization. Precursor : 3-Aminodihydrofuran-2,5-dione hydrochloride (CAS: 39185-99-4).

  • Environment : All operations must be performed under an inert atmosphere (Argon/Nitrogen) using anhydrous solvents. The hydrochloride salt is hygroscopic and hydrolytically unstable.

  • Solvent Selection :

    • Preferred: DMF or DMAc (solubilizes the salt effectively).

    • Alternative: Acetonitrile (requires sonication).

  • Neutralization (Critical Step) :

    • Do NOT premix the anhydride salt with a strong base (e.g., TEA) in the absence of the nucleophile. This generates the free amine, which will self-condense (polymerize).

    • Strategy : Add the nucleophile first, or add the base slowly to a mixture of anhydride and nucleophile.

Protocol B: Synthesis of β-Aspartyl Amides (Steric Control)

Target : High yield of the iso-aspartyl derivative. Conditions : Non-polar solvent, ambient temperature.

Reagents :

  • Aspartic Anhydride HCl (1.0 equiv)

  • Amine Nucleophile (1.1 equiv)

  • Triethylamine (TEA) (1.0 equiv) - Strictly 1:1 to neutralize HCl

  • Solvent: Dichloromethane (DCM) or THF.

Procedure :

  • Suspend Aspartic Anhydride HCl (1 mmol) in anhydrous DCM (5 mL) at 0°C.

  • In a separate vial, mix the Amine Nucleophile (1.1 mmol) and TEA (1.0 mmol) in DCM (2 mL).

  • Add the Amine/TEA mixture dropwise to the anhydride suspension over 10 minutes.

  • Allow the reaction to warm to room temperature (25°C) and stir for 4 hours.

  • Workup : Wash with 5% citric acid (to remove unreacted amine) and brine. Dry over Na2SO4.

  • Outcome : Expect >80% favorability for the β-amide due to steric hindrance at C2.

Protocol C: Synthesis of α-Aspartyl Amides (Electronic Control)

Target : High yield of the peptide-bonded derivative (e.g., Asp-Phe-OMe). Conditions : Polar/Protic solvent, low temperature.

Reagents :

  • Aspartic Anhydride HCl (1.0 equiv)

  • Amine Nucleophile (1.5 equiv)

  • Solvent: Glacial Acetic Acid (AcOH) or AcOH/Acetone mix.

  • Note: No external base is used if the nucleophile is a free amine. The protonated anhydride is activated at C2.

Procedure :

  • Dissolve Aspartic Anhydride HCl (1 mmol) in Glacial Acetic Acid (5 mL).

    • Mechanistic Note: Acetic acid stabilizes the transition state for C2 attack via H-bonding and suppresses the basicity of the C3 amine, preventing self-polymerization.

  • Add the Amine Nucleophile (1.5 mmol) in one portion at 15°C.

  • Stir vigorously for 2 hours.

  • Quenching : Pour the mixture into ice water (20 mL).

  • Purification : The product may precipitate. If not, extract with Ethyl Acetate.

  • Outcome : Shifts selectivity significantly toward the α-amide (ratios of 60:40 to 80:20 depending on the amine).

Analytical Validation

Distinguishing the isomers is critical.

Methodα-Amide Characteristicsβ-Amide Characteristics
1H NMR Methine proton (

-H) shift is distinct; often downfield due to amide anisotropy.
Methylene protons (

-H) show distinct splitting patterns adjacent to the amide.
Ninhydrin Test Positive (Blue/Purple) - Free

-amine is present.
Positive - Free

-amine is present (Test is not distinguishing).
Kaiser Test Useful to monitor consumption of the nucleophilic amine.
HPLC Typically elutes later on C18 (more hydrophobic due to internal H-bonding).Typically elutes earlier (more polar free acid group exposed).

Troubleshooting & Optimization

Problem: Rapid Polymerization (Gelling)
  • Cause : Presence of free base (excess TEA/DIPEA) generated the free amino-anhydride, which self-reacted.

  • Solution : Ensure the nucleophile is present before adding base. Use the hydrochloride salt and only neutralize the exact molar equivalent of HCl.

Problem: Hydrolysis (Low Yield)
  • Cause : Wet solvents or atmospheric moisture. The anhydride ring opens with water to form aspartic acid.

  • Solution : Dry solvents over molecular sieves (3Å). Flame-dry glassware. Minimize exposure time during weighing.

Problem: Low Regioselectivity (Mix of α/β)
  • Solution :

    • To maximize α : Switch to pure Acetic Acid or Toluene/Phenol mixtures. Lower the temperature to -20°C.

    • To maximize β : Use bulky bases (DIPEA) and bulky solvents (t-Amyl alcohol or THF).

References

  • Synthesis and Reactivity of Aspartic Anhydride

    • Title: Aminolysis of Aspartic Anhydride Deriv
    • Source: Journal of Organic Chemistry.[2]

    • Context: Establishes the baseline kinetics for ring opening.
    • (General Journal Link for verification of standard protocols).

  • Title: Regioselective synthesis of aspartyl peptides.
  • Commercial Reagent Data

    • Title: (R)-3-Aminodihydrofuran-2,5-dione hydrochloride Product Page.
    • Source: Sigma-Aldrich / Merck.
    • Context: Handling and stability d
  • Mechanistic Reviews: Title: The Chemistry of Cyclic Anhydrides. Source: Chemical Reviews. Context: Detailed analysis of nucleophilic attack trajectories on 5-membered anhydrides.

Sources

preparation of polysuccinimide from aspartic anhydride precursors

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Synthesis of Polysuccinimide from Aspartic Acid Precursors

Abstract

Polysuccinimide (PSI), a polyimide derived from aspartic acid, serves as a critical intermediate in the production of biodegradable polyaspartic acid (PASP) and its derivatives.[1][2][3] These polymers are gaining significant attention in the pharmaceutical, agricultural, and wastewater treatment industries due to their biocompatibility and environmentally benign nature.[4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the laboratory-scale synthesis of polysuccinimide. We will delve into the two primary synthetic pathways: the thermal polycondensation of L-aspartic acid and the reaction of maleic anhydride with ammonia. This guide emphasizes the underlying chemical principles, offers detailed, step-by-step protocols, and outlines essential characterization techniques to ensure the synthesis of high-quality PSI.

Introduction to Polysuccinimide

Polysuccinimide (PSI), also known as polyanhydroaspartic acid, is a polymer composed of repeating succinimide units.[1] First synthesized by Hugo Schiff in 1897, this polymer is generally a water-insoluble, solid material soluble in aprotic polar solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[1] The significance of PSI lies in its role as a versatile precursor. The imide rings in its backbone are susceptible to nucleophilic attack, most commonly hydrolysis under alkaline conditions, which opens the rings to form polyaspartic acid (PASP), a water-soluble and biodegradable polymer.[5][6] This reactivity also allows for the straightforward synthesis of various polyaspartamide derivatives.[5][6]

The two predominant methods for synthesizing PSI are:

  • Thermal Polycondensation of Aspartic Acid: This "green" approach uses the amino acid L-aspartic acid as a direct precursor, which undergoes self-condensation at elevated temperatures to form the polymer backbone with the elimination of water.[6][7]

  • Synthesis from Maleic Anhydride and Ammonia: An industrially significant route that utilizes inexpensive feedstocks. Maleic anhydride reacts with a nitrogen source, typically ammonia, to form an intermediate (maleamic acid or ammonium maleate) which is then thermally polymerized.[6][7][8][9][10][11]

This guide will provide detailed protocols for both methods, enabling researchers to select the approach best suited to their laboratory capabilities and research objectives.

Mechanistic Overview of PSI Synthesis

Understanding the reaction mechanisms is crucial for optimizing synthesis and controlling the properties of the final polymer.

Pathway A: Thermal Polycondensation of L-Aspartic Acid

This method is a straightforward polycondensation reaction. L-aspartic acid monomers are heated, typically in the presence of an acid catalyst like phosphoric acid, to temperatures between 180°C and 260°C.[2][5][6] The catalyst facilitates the dehydration process and helps achieve higher molecular weights while minimizing side reactions.[1][6] The polymerization proceeds through the formation of amide (peptide) bonds between the amino group of one monomer and the carboxylic acid group of another, followed by intramolecular cyclization to form the stable five-membered succinimide ring, releasing water as the sole byproduct.

Causality Note: The use of an acid catalyst is critical. Uncatalyzed reactions often lead to chain termination and branching, whereas acid-catalyzed polymerizations favor the formation of linear, higher molecular weight PSI.[6] Temperature control is equally vital; excessively high temperatures can cause decomposition, while insufficient heat results in incomplete polymerization.

G cluster_reactants Reactants cluster_process Process cluster_products Products Asp n L-Aspartic Acid Heat Heat (180-260°C) - n H₂O Asp->Heat Cat H₃PO₄ (Catalyst) Cat->Heat PSI Polysuccinimide (PSI) Heat->PSI Water Water Heat->Water

Figure 1. Workflow for thermal polycondensation of L-aspartic acid.

Pathway B: Synthesis from Maleic Anhydride and Ammonia

This pathway is a multi-step process that begins with the aminolysis of maleic anhydride.

  • Formation of Maleamic Acid: Maleic anhydride reacts with ammonia (often aqueous ammonium hydroxide) in an exothermic reaction to open the anhydride ring, forming the monoammonium salt of maleic acid or maleamic acid.[8][12]

  • Thermal Polymerization: The resulting intermediate is then heated to temperatures ranging from 120°C to over 200°C.[10][11][12] During this stage, a condensation reaction occurs, eliminating water and forming the polysuccinimide backbone.

Causality Note: The initial reaction between maleic anhydride and ammonia must be carefully controlled to manage the exotherm and prevent the premature loss of ammonia.[8] The subsequent heating and polymerization step drives off water and facilitates the cyclization to form the imide rings. This method is highly effective for large-scale production due to the low cost of the starting materials.

G MA Maleic Anhydride Intermediate Maleamic Acid / Ammonium Maleate MA->Intermediate Ring Opening NH3 Ammonia (NH₃) NH3->Intermediate PSI Polysuccinimide Intermediate->PSI Thermal Condensation (>160°C) Water Water (H₂O) PSI->Water Byproduct

Figure 2. Reaction pathway from maleic anhydride to polysuccinimide.

Experimental Protocols

Safety Precaution: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All heating steps should be performed in a well-ventilated fume hood.

Protocol A: Acid-Catalyzed Thermal Polycondensation of L-Aspartic Acid

This protocol is adapted from procedures described for producing high molecular weight, linear PSI.[1][6]

Materials:

  • L-Aspartic Acid (50.0 g, 0.376 mol)

  • Orthophosphoric Acid (85 wt. %, ~5.0 g) or Sulfuric Acid (2.5 g)[4]

  • Porcelain mortar and pestle

  • Shallow, heat-resistant glass dish (e.g., crystallizing dish)

  • High-temperature oven or furnace with temperature control

  • Dimethylformamide (DMF)

  • Methanol

  • Stirring apparatus

Procedure:

  • Pre-treatment: In a porcelain mortar, thoroughly grind the L-aspartic acid (50.0 g) with the chosen acid catalyst (e.g., 2.5 g H₂SO₄) at room temperature to create a homogeneous paste-like mixture.[4]

  • Polycondensation: Spread the mixture in a thin layer in the heat-resistant glass dish. This maximizes surface area, which is crucial for the efficient removal of the water byproduct.

  • Heating Stage: Place the dish in a preheated oven at 200°C. Heat for 2-4 hours.[1] The material will change in appearance, eventually forming a solid, cream-colored to light-yellow product. The reaction progress can be monitored by the cessation of water vapor evolution.

  • Isolation and Purification:

    • Allow the dish to cool to room temperature. The resulting solid will be brittle.

    • Break up the solid product and grind it into a fine powder.

    • Wash the powder thoroughly with water to remove any unreacted monomer and the acid catalyst. Filter the mixture.

    • To further purify, the powder can be dissolved in a minimal amount of DMF and re-precipitated by adding the solution dropwise into a large volume of vigorously stirred methanol or water.

    • Collect the precipitated polymer by filtration.

  • Drying: Dry the purified polysuccinimide powder in a vacuum oven at 60-80°C until a constant weight is achieved.

Protocol B: Synthesis from Maleic Anhydride and Aqueous Ammonia

This protocol is based on established methods for converting maleic anhydride to PSI.[8][12]

Materials:

  • Maleic Anhydride (98.0 g, 1.0 mol)

  • Deionized Water (50 g)

  • Ammonium Hydroxide (30 wt. %, 68.0 g, ~1.0 mol NH₃)

  • Three-neck round-bottom flask equipped with a mechanical stirrer, dropping funnel, and condenser

  • Heating mantle and temperature controller

  • Water bath

Procedure:

  • Initial Slurry: In the round-bottom flask, create a slurry of maleic anhydride (98.0 g) in deionized water (50 g). Heat the mixture to approximately 75°C while stirring to melt the maleic anhydride.[8]

  • Ammonia Addition: Remove the flask from the heating mantle and place it in a water bath to cool to room temperature. Add the ammonium hydroxide solution (68.0 g) dropwise from the dropping funnel while stirring vigorously. This addition is exothermic; maintain the temperature below 40°C to minimize ammonia loss.[8]

  • Intermediate Formation: Once the ammonia addition is complete, heat the mixture to 75-85°C and maintain this temperature for 2-3 hours.[8] During this time, the mixture will thicken and may form a glassy, white substance as the ammonium maleate/maleamic acid intermediate is formed and water begins to evaporate.

  • Polymerization: Increase the temperature to 180-220°C. Water will distill off as the polycondensation reaction proceeds. Continue heating for 3-6 hours. The mixture will become highly viscous and eventually solidify into a porous mass.

  • Purification:

    • After cooling, grind the solid product into a powder.

    • Wash the powder extensively with hot deionized water to remove any unreacted starting materials or salts.

    • Filter and dry the resulting polysuccinimide powder in a vacuum oven at 80°C.

Data Summary and Comparison

ParameterProtocol A: L-Aspartic AcidProtocol B: Maleic Anhydride + NH₃
Primary Precursors L-Aspartic AcidMaleic Anhydride, Ammonia
Catalyst Phosphoric or Sulfuric AcidNone (thermal)
Typical Temperature 180 - 240°C170 - 260°C
Reaction Time 2 - 6 hours6 - 14 hours
Key Advantage Direct route from amino acid; potentially higher molecular weightUtilizes inexpensive, readily available feedstocks
Key Challenge Cost of L-Aspartic AcidManaging exotherm; potential ammonia loss
Expected Yield >95% (quantitative)>50% (can be optimized)[11]
Expected Mw ( g/mol ) 10,000 - 200,000[1]1,000 - 5,000[11]

Characterization of Polysuccinimide

Verifying the successful synthesis and purity of PSI is essential. The following techniques are standard for characterization.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and powerful tool for confirming the formation of the succinimide ring.

  • Expected Peaks: The most characteristic signal for PSI is the imide C=O stretching. Look for two distinct peaks:

    • ~1790 cm⁻¹: Symmetric C=O stretch.

    • ~1714 cm⁻¹: Asymmetric C=O stretch. The peak at 1714 cm⁻¹ is particularly intense and is a clear indicator of polysuccinimide formation.[1]

  • Absence of Peaks: A successful synthesis will show the disappearance or significant reduction of the broad O-H and N-H stretching bands from the carboxylic acid and amine groups of the aspartic acid monomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy, typically performed in a deuterated solvent like DMSO-d₆, provides detailed structural information.[2]

  • ¹H NMR: The spectrum of PSI is relatively simple. Key resonances are expected around:

    • ~5.3 ppm: Methine proton (-CH-) of the polymer backbone.

    • ~3.2 ppm and ~2.8 ppm: Methylene protons (-CH₂-) of the polymer backbone.

  • ¹³C NMR: This technique can confirm the succinimide structure.

    • ~175 ppm: Carbonyl carbons (C=O) of the imide ring.

    • ~49 ppm: Methine carbon (-CH-).

    • ~35 ppm: Methylene carbon (-CH₂-).

Solubility Test

A simple but effective test involves checking the solubility of the final product. As synthesized, polysuccinimide should be insoluble in water but readily soluble in DMF or DMSO.[1]

References

  • Synthesis of poly(succinimide) by bulk polycondensation of L-aspartic acid with an acid catalyst. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis procedure of PSI, PASP, and poly(aspartamide). (n.d.). ResearchGate. Retrieved from [Link]

  • Polysuccinimide. (n.d.). Wikipedia. Retrieved from [Link]

  • Adler, D. E., et al. (2006). Methods of synthesis of poly(succinimide-aspartate) polysuccinimide or polyaspartate by end capping polymerization. U.S. Patent No. US20060211843A1. Google Patents.
  • Matsuyama, M., et al. (1999). ¹H and ¹³C NMR Characterization of Poly(succinimide) Prepared by Thermal Polycondensation of l-Aspartic Acid. Macromolecules, 32(23), 7792-7796. ACS Publications. Retrieved from [Link]

  • Koskan, L. P., et al. (1995). Process for preparing polysuccinimides from aspartic acid. U.S. Patent No. US5380817A. Google Patents.
  • Ghadban, A., et al. (2020). Poly(succinimide) nanoparticles as reservoirs for spontaneous and sustained synthesis of poly(aspartic acid) under physiological conditions: potential for vascular calcification therapy and oral drug delivery. Nanoscale Advances, 2(6), 2411-2423. RSC Publishing. Retrieved from [Link]

  • Koskan, L. P., et al. (1994). Production of polysuccinimide and polyaspartic acid from maleic anhydride and ammonia. U.S. Patent No. US5296578A. Google Patents.
  • Synthesis of poly(succinimide) by bulk polycondensation of L‐aspartic acid with an acid catalyst. (n.d.). ResearchGate. Retrieved from [Link]

  • Shavandi, A., et al. (2019). Hydrogels Based on Poly(aspartic acid): Synthesis and Applications. Frontiers in Chemistry, 7, 754. NIH National Library of Medicine. Retrieved from [Link]

  • Sahoo, S. K., et al. (2007). Synthesis and Biodegradability of Polyaspartic Acid: A Critical Review. Journal of Macromolecular Science, Part C: Polymer Reviews, 47(4), 459-480. Taylor & Francis Online. Retrieved from [Link]

  • Aspartic acid + heat affords polysuccinimides. (n.d.). RLogin Consulting. Retrieved from [Link]

  • Adelnia, H., et al. (2021). Poly(aspartic acid) in Biomedical Applications: From Polymerization, Modification, Properties, Degradation, and Biocompatibility. ACS Biomaterials Science & Engineering, 7(6), 2195-2219. Hang Ta Research Group. Retrieved from [Link]

  • Batzel, D., et al. (1997). Process for preparing polysuccinimide and polyaspartic acid. U.S. Patent No. US5610255A. Google Patents.
  • Kroner, M., et al. (1996). Process for the preparation of polysuccinimide. U.S. Patent No. US5493004A. Google Patents.
  • Koskan, L. P., et al. (1996). Production of polysuccinimide. European Patent No. EP0741701A1. Google Patents.
  • Koskan, L. P., et al. (1995). Production of polysuccinimide and polyaspartic acid from maleic anhydride and ammonia. European Patent No. EP0660853B1. Google Patents.

Sources

Application Note: Aminolysis of 3-Aminodihydrofuran-2,5-dione (Aspartic Anhydride)

[1]

Executive Summary

This technical guide details the procedure for reacting 3-aminodihydrofuran-2,5-dione (commonly known as L-Aspartic Anhydride ) with primary amines.[1] This reaction is a cornerstone in the synthesis of aspartyl peptides, including the artificial sweetener Aspartame and various peptidomimetics.[1]

Critical Technical Insight: The free amine form of 3-aminodihydrofuran-2,5-dione is kinetically unstable and prone to rapid self-polymerization into polysuccinimide.[1] Therefore, this protocol utilizes the stable Hydrochloride Salt (L-Aspartic Anhydride[1]·HCl) as the starting material. Successful aminolysis requires strict control of pH, temperature, and solvent polarity to manage the competing regioselectivity between


1

Chemical Background & Mechanism[1][2][3][4][5][6]

The Regioselectivity Challenge

The aspartic anhydride ring contains two electrophilic carbonyl centers:

  • C2 (

    
    -carbonyl):  Adjacent to the ammonium/amine group.[1]
    
  • C5 (

    
    -carbonyl):  Distal to the ammonium/amine group.[1]
    

Nucleophilic attack by a primary amine (

1
  • Path A (

    
    -attack):  Yields the 
    
    
    -amide (Isoasparagine derivative).[1]
  • Path B (

    
    -attack):  Yields the 
    
    
    -amide (Asparagine derivative).[1]
Mechanistic Pathway (DOT Visualization)

AsparticAnhydride_AminolysisReactantAspartic Anhydride(HCl Salt)Inter_AlphaTransition State(C2 Attack)Reactant->Inter_Alpha Steric/ElectronicControlInter_BetaTransition State(C5 Attack)Reactant->Inter_BetaAminePrimary Amine(R-NH2)Amine->Inter_AlphaAmine->Inter_BetaProd_Betaβ-Amide Product(Isoasparagine deriv.)Inter_Alpha->Prod_Beta Ring OpeningProd_Alphaα-Amide Product(Asparagine deriv.)Inter_Beta->Prod_Alpha Ring Opening

Figure 1: Bifurcated reaction pathway showing the origin of


1

Pre-Reaction Considerations

Stability & Storage[1][7]
  • Material: Use L-Aspartic Anhydride Hydrochloride (CAS: 143394-93-8 or 2185-03-7).[1]

  • Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). The compound hydrolyzes rapidly in moist air to form aspartic acid.[1]

  • Handling: Weigh in a glovebox or a desiccated glove bag.[1]

Solvent Effects on Regioselectivity

Solvent polarity significantly influences the

1
Solvent SystemMajor ProductMechanism Insight
Benzene / Toluene

-Amide (Asparagine)
Non-polar solvents often favor attack at the more electrophilic C5 carbonyl, minimizing steric repulsion.[1]
DMSO / DMF

-Amide (Isoasparagine)
Polar aprotic solvents solvate the ammonium group, altering the electronic shielding and favoring C2 attack.[1]
Water (pH controlled) Mixed (often

-rich)
Hydrolysis competes with aminolysis; strictly controlled pH is required.[1]

Experimental Protocol: Anhydrous Aminolysis

This protocol is optimized for the synthesis of L-Aspartyl-L-Phenylalanine Methyl Ester (Aspartame precursor) but is adaptable for generic primary amines.[1]

Materials
  • Reagent A: L-Aspartic Anhydride Hydrochloride (1.0 eq)[1]

  • Reagent B: Primary Amine (e.g., L-Phenylalanine methyl ester) (1.0 - 1.1 eq)[1]

  • Solvent: Anhydrous 1,2-Dichloroethane (DCE) or Ethyl Acetate (EtOAc).[1]

  • Base: Acetic Acid (buffer) or weak organic base (N-methylmorpholine) if neutralization is strictly calculated.[1]

  • Apparatus: 3-neck round bottom flask, internal thermometer, nitrogen line.[1]

Step-by-Step Procedure
  • Preparation of Amine Solution:

    • Dissolve 1.0 equivalent of the primary amine in the chosen solvent (DCE or EtOAc).[1]

    • Cool the solution to -15°C using an ethylene glycol/dry ice bath. Low temperature is critical to suppress polymerization.

  • Addition of Anhydride:

    • Add L-Aspartic Anhydride Hydrochloride (1.0 eq) as a solid in small portions over 30 minutes.

    • Note: Do not dissolve the anhydride beforehand; adding it as a solid maintains a low concentration of the free reactive species.[1]

  • Reaction Maintenance:

    • Stir vigorously.[1] The reaction is initially heterogeneous.[1]

    • Maintain temperature between -15°C and -5°C for 2 hours.

    • Allow the reaction to slowly warm to room temperature (20°C) over 1 hour. The solution should become clear as the anhydride reacts.[1]

  • Workup (Isolation of Isomers):

    • Quench: Add dilute HCl (1M) to quench unreacted amine and protonate the products.

    • Separation:

      • The

        
        -isomer is often less soluble in water/acidic media than the 
        
        
        -isomer.[1]
      • For Aspartame synthesis: The hydrochloride salt of the

        
        -isomer precipitates from water/methanol mixtures.[1]
        
    • Purification: Recrystallize from water/ethanol to enrich the desired isomer.[1]

Analytical Validation

To confirm the product identity and ratio, use High-Performance Liquid Chromatography (HPLC) or NMR.[1]

1H-NMR Distinction (DMSO-d6)[1]
  • 
    -Amide (Asparagine-like):  The methylene protons (
    
    
    ) of the aspartyl side chain appear as a doublet of doublets around 2.6 - 2.8 ppm .[1]
  • 
    -Amide (Isoasparagine-like):  The methylene protons shift downfield due to the adjacent amide bond, often appearing around 3.0 - 3.2 ppm .[1]
    
HPLC Method[1]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).[1]

  • Mobile Phase: Buffer A (0.1% TFA in Water) / Buffer B (Acetonitrile).[1]

  • Gradient: 0-20% B over 20 minutes.

  • Detection: UV at 214 nm (peptide bond).[1]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield / Polymerization Temperature too high during addition.[1]Ensure addition occurs at <-5°C. Add anhydride slower.[1]
High

-isomer content
Solvent is too polar (e.g., DMSO used).[1]Switch to non-polar solvents like Toluene or DCE if solubility permits.[1]
Incomplete Reaction Moisture contamination (Hydrolysis).[1]Dry all solvents over molecular sieves.[1] Use fresh Anhydride HCl.
Solid clumping Stirring speed too low.Use a mechanical stirrer or high-speed magnetic stirring bar.[1]

References

  • Yang, C. P., & Su, C. S. (1986).[1][2] Regioselectivity of the Reaction of Aspartic Anhydride with Amines. Journal of Organic Chemistry, 51, 5186-5191.[1][2] Link[1]

  • Ariyoshi, Y., et al. (1973).[1] The Structure-Taste Relationships of Aspartyl Dipeptide Esters. Bulletin of the Chemical Society of Japan, 46(6), 1893-1897.[1] Link[1]

  • Tou, J. S., & Vineyard, B. D. (1985).[1] Process for the Preparation of Aspartame. U.S. Patent No.[1][3] 4,550,185.[1] Washington, DC: U.S. Patent and Trademark Office.[1] Link

  • BenchChem. (2023). (R)-3-Aminodihydrofuran-2,5-dione hydrochloride Safety Data Sheet. Link[1]

  • CymitQuimica. (2023). 2(3H)-Furanone, 3-aminodihydro-, hydrochloride (1:1), (3S)- Product Page.[1] Link

Troubleshooting & Optimization

improving yield of 3-Aminodihydrofuran-2,5-dione synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of 3-Aminodihydrofuran-2,5-dione (Aspartic Anhydride)

Status: Active Support Level: Tier 3 (Senior Application Scientist)

The Stability Paradox (Read This First)

If you are attempting to isolate free base 3-Aminodihydrofuran-2,5-dione, your yield is low because you are fighting thermodynamics.

The free amine is a nucleophile; the anhydride is an electrophile. In the liquid phase or in solution, this molecule undergoes rapid intermolecular nucleophilic attack , leading to Polysuccinimide (PSI) or oligomeric polyaspartic acid.

The Golden Rule: You cannot isolate the stable free amine anhydride. You must target one of two stable forms:

  • The Hydrochloride Salt: Protonating the amine (

    
    ) removes its nucleophilicity, stabilizing the anhydride.
    
  • N-Protected Forms: (e.g., Boc-Asp-Anhydride) Sterically and electronically protecting the amine prevents polymerization.

This guide focuses on Method 2 (N-Protection) as it is the industry standard for high-yield drug development applications, followed by Method 1 (HCl Salt) for specific raw material needs.

Diagnostic Triage: Why is your yield low?

Before altering your protocol, identify your failure mode based on the physical state of your crude product.

SymptomDiagnosisRoot CauseImmediate Fix
Insoluble White Solid Polysuccinimide (PSI) Thermal polymerization.[1][2] Reaction temperature was too high (>40°C) or time was too long.Reduce reaction temp to <30°C. Stop reaction immediately upon homogeneity.
Sticky Gum / Oil Hydrolysis Moisture ingress. The anhydride reverted to Aspartic Acid (or N-protected Asp).Use Schlenk lines. Dry solvents over molecular sieves (3Å).
Low Melting Point Racemization Base-catalyzed epimerization (often if tertiary amines were used).Avoid strong bases (TEA/DIPEA) during anhydride formation. Use weak bases or acid catalysts.
Clear Gel Incomplete Cyclization Insufficient dehydrating agent or wet solvent.Increase Acetic Anhydride equivalents. Check solvent water content (Karl Fischer).

Reaction Pathway Visualization

The following diagram illustrates the kinetic competition between the desired cyclization and the unwanted polymerization.

ReactionPathway cluster_warning Direct Route (High Risk) Asp L-Aspartic Acid (Starting Material) Prot N-Protection (Boc/Cbz) Asp->Prot (Boc)2O / NaOH PSI Polysuccinimide (PSI) (Thermodynamic Sink) Asp->PSI Direct Heat (>180°C) Inter N-Protected Aspartic Acid Prot->Inter Anhydride Target: Aspartic Anhydride (Kinetic Product) Inter->Anhydride Dehydration (Ac2O or DCC) Anhydride->PSI Heat (>40°C) or Free Amine Leak Hydro Hydrolyzed Aspartic Acid (Waste) Anhydride->Hydro Moisture (H2O)

Figure 1: Reaction landscape showing the narrow window for isolating the Anhydride (Green) versus the thermodynamic sink of Polysuccinimide (Red).

Optimized Protocols

Protocol A: Synthesis of N-Boc-L-Aspartic Anhydride (High Yield / High Purity)

Recommended for peptide synthesis and drug conjugation.

Reagents:

  • N-Boc-L-Aspartic Acid (1.0 eq)

  • Dicyclohexylcarbodiimide (DCC) (1.05 eq) OR Acetic Anhydride (excess)

  • Solvent: Dry DCM (Dichloromethane) or THF.

  • Atmosphere: Dry Nitrogen/Argon.

Step-by-Step:

  • Preparation: Dry N-Boc-L-Aspartic acid in a vacuum desiccator over

    
     overnight. Ensure DCM is distilled over 
    
    
    
    or passed through an activated alumina column.
  • Dissolution: Dissolve N-Boc-Asp (10 mmol) in dry DCM (30 mL) in a round-bottom flask under nitrogen. Cool to 0°C in an ice bath.

  • Activation:

    • Option 1 (DCC - Milder): Add DCC (10.5 mmol) dissolved in minimal DCM dropwise over 15 minutes. A white precipitate (DCU) will form immediately.

    • Option 2 (Acetic Anhydride - Scalable): Add Acetic Anhydride (2.0 eq). Stir at room temperature. (Requires removal of acetic acid later).

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (20-25°C) for 2 hours. Do not heat.

  • Filtration (Crucial): If using DCC, filter off the insoluble dicyclohexylurea (DCU) byproduct under an inert atmosphere (Schlenk filtration recommended).

  • Isolation: Concentrate the filtrate under reduced pressure (Rotavap) at <30°C . High vacuum is required to remove traces of acetic acid if Option 2 was used.

  • Crystallization: Triturate the residue with cold dry ether/hexane (1:1). The anhydride should precipitate as a white crystalline solid.

    • Yield Target: 85-95%

Protocol B: Synthesis of L-Aspartic Anhydride Hydrochloride (Direct Salt)

Recommended if N-protection is unacceptable.

Reagents:

  • L-Aspartic Acid (dry)

  • Trifluoroacetic Anhydride (TFAA) - Superior to Acetic Anhydride for this specific salt.

  • Solvent: Trifluoroacetic Acid (TFA).

Mechanism: TFAA is a potent dehydrating agent that does not introduce nucleophilic acetate ions which can cause racemization.

Step-by-Step:

  • Suspend L-Aspartic Acid in neat TFA (5 mL per gram).

  • Add TFAA (1.2 eq) dropwise at 0°C.

  • Stir at 0°C for 2 hours. The solid should dissolve as the anhydride forms.

  • Precipitation: Add cold, dry diethyl ether (10x volume). The Aspartic Anhydride Trifluoroacetate/Hydrochloride salt will precipitate.

  • Wash: Wash extensively with dry ether to remove residual acid.

  • Storage: Store at -20°C under Argon. Shelf life is <48 hours.

FAQ & Troubleshooting

Q: Can I use water to wash my product? A: Absolutely not. Aspartic anhydride hydrolyzes in water within seconds to minutes depending on pH. All workups must be anhydrous.

Q: My NMR shows a split peak for the alpha-proton. Is it racemized? A: Likely yes. If you used a base (Triethylamine) or heated the reaction, the acidic alpha-proton (between the carbonyls) can enolize. Use Protocol A (DCC method) at 0°C to minimize this.

Q: Why not use thermal dehydration of Aspartic Acid? A: Thermal dehydration (heating Asp powder) produces Polysuccinimide (PSI) , a polymer. While PSI has uses (e.g., biodegradable superabsorbents), it is not the discrete anhydride monomer you are looking for.

Q: How do I verify the product without hydrolyzing it? A: Use IR Spectroscopy (ATR method) under a nitrogen blanket.

  • Look for: Doublet carbonyl peaks characteristic of 5-membered cyclic anhydrides (~1780 cm⁻¹ and ~1860 cm⁻¹).

  • Missing: If you see a broad OH stretch (2500-3300 cm⁻¹), you have hydrolyzed acid.

References

  • Kovacs, J., et al. (1963). Chemical Studies of Polyaspartic Acids.[2][3][4][5][6] Journal of the American Chemical Society.[4] (Foundational work on the instability of aspartic anhydride and PSI formation).

  • Bodanszky, M. (1984). Principles of Peptide Synthesis.[7] Springer-Verlag. (Authoritative text on anhydride activation and protection strategies).

  • Yang, S., et al. (2011). Synthesis and Characterization of Poly(succinimide) and Poly(aspartic acid). Journal of Applied Polymer Science. (Details the thermal polymerization pathway to PSI).

  • Organic Syntheses. Acetic Formic Anhydride and General Anhydride Protocols. (General handling of mixed anhydrides and moisture sensitivity).

Sources

Technical Support Center: Minimizing Racemization in Aspartic Anhydride Formation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of N-Protected Aspartic Anhydride Synthesis Audience: Organic Chemists, Peptide Scientists, Process Development Engineers Version: 2.0 (Current)

Core Directive: The "Succinimide Trap"

Aspartic anhydride (dihydro-2,5-dioxopyrrole-3-acetic acid derivative) is a potent electrophile used to differentiate the


- and 

-carboxyl groups of aspartic acid. However, its formation is chemically perilous. The cyclization process significantly increases the acidity of the

-proton (

), lowering its

and making it highly susceptible to base-catalyzed enolization.

The Golden Rule: Racemization is not a side reaction; it is a thermodynamic eventuality driven by the stability of the planar enol intermediate. Minimization requires kinetic control —forming the ring faster than the proton can be abstracted.

Mechanism & Critical Parameters

The Racemization Pathway

The following diagram illustrates the mechanism where the succinimide ring (anhydride) undergoes keto-enol tautomerism. This planar intermediate destroys the stereocenter, allowing re-protonation from either face (L


 D conversion).

RacemizationMechanism L_Asp L-Aspartic Acid (Precursor) Anhydride_L L-Aspartic Anhydride (Target) L_Asp->Anhydride_L Cyclization (Ac2O or TFAA) Enol Planar Enol Intermediate (Achiral) Anhydride_L->Enol - H+ (Base/Heat) Slow Step Enol->Anhydride_L + H+ Anhydride_D D-Aspartic Anhydride (Impurity) Enol->Anhydride_D + H+ (Racemization)

Figure 1: The thermodynamic slip toward racemization via the enol intermediate.

Critical Process Parameters (CPP)
ParameterRisk FactorTechnical Insight
Reagent Choice HighAcetic Anhydride (

):
Often requires heating, leading to 5–15% racemization. TFAA: Highly reactive; allows cyclization at

, preserving chirality. DCC: Effective dehydrating agent but produces urea byproducts difficult to remove.
Temperature CriticalEvery

increase doubles the rate of proton abstraction. Keep reactions

.
Base Presence CriticalEven weak bases (tertiary amines) act as proton shuttles. Avoid bases entirely during anhydride formation.
Solvent MediumPolar solvents (DMF, DMSO) stabilize the charged enolate intermediate, accelerating racemization. Use non-polar solvents (EtOAc, DCM) or neat anhydride.

Optimized Protocol: Low-Temperature TFAA Cyclization

This protocol is designed to replace standard acetic anhydride reflux methods, which are the primary cause of racemization.

Reagents:

  • N-Protected Aspartic Acid (e.g., Cbz-Asp-OH or Fmoc-Asp-OH)[1]

  • Trifluoroacetic Anhydride (TFAA)[1]

  • Solvent: Ethyl Acetate (EtOAc) – Anhydrous

Workflow:

  • Dissolution: Suspend 10 mmol of N-protected Asp in 30 mL anhydrous EtOAc under Nitrogen.

  • Activation: Cool the system to 0–5°C (Ice bath).

  • Addition: Add 1.5 equivalents of TFAA dropwise over 15 minutes. Do not rush this step; exotherms kill chirality.

  • Reaction: Allow to warm to room temperature (max 25°C) and stir for 60 minutes.

    • Checkpoint: Solution should become clear.

  • Isolation: Concentrate in vacuo at <30°C . Do not heat the rotovap bath above this limit.

  • Crystallization: Precipitate with cold Hexane/Ether.

Validation (Self-Validating Step): You cannot inject the anhydride directly into an HPLC (it will hydrolyze on the column).

  • Derivatization: Take 5 mg of product + 1 mL Methanol (anhydrous). Stir 5 mins.

  • Analysis: Inject the resulting

    
    -methyl esters onto a Chiralpak AD-H or OD-H column.
    
  • Success Criteria: D-isomer content

    
    .
    

Troubleshooting Guide (Q&A)

Scenario A: High D-Enantiomer Content (>5%)

Q: I followed the protocol, but my chiral HPLC shows 8% D-isomer. What went wrong? A: This is almost always a thermal or basicity excursion.

  • Did you heat the reaction? If you used Acetic Anhydride at reflux (

    
    ), racemization is unavoidable. Switch to the TFAA protocol at room temperature.
    
  • Was there residual base? If your starting material was a salt (e.g., sodium aspartate) or if you added TEA to solubilize, you catalyzed the enolization. Ensure the starting material is the free acid.

  • Rotovap Bath: Did you strip the solvent at

    
    ? The anhydride is heat-sensitive even after formation. Keep the bath at 
    
    
    
    .
Scenario B: Incomplete Cyclization

Q: I see starting material (diacid) in my NMR/LCMS. A: Moisture is the enemy.

  • Reagent Quality: TFAA and Acetic Anhydride hydrolyze over time. Distill your anhydride or use a fresh bottle.

  • Solvent: Use anhydrous solvents. The water competes with the carboxylic acid for the anhydride reagent.

Scenario C: Solubility Issues

Q: My Fmoc-Asp-OH isn't dissolving in Ethyl Acetate. A: This is common with Fmoc derivatives.

  • Alternative Solvent: You can use THF (Tetrahydrofuran), but it must be peroxide-free and dry. Avoid DMF (promotes racemization).

  • Suspension Reaction: The reaction can proceed as a suspension. As the anhydride forms, it often becomes more soluble.

Decision Tree: Choosing the Right Method

DecisionTree Start Start: Aspartic Anhydride Synthesis Protection Check N-Protecting Group Start->Protection Fmoc Fmoc (Base Sensitive) Protection->Fmoc Cbz_Boc Cbz or Boc (Acid Stable) Protection->Cbz_Boc Method1 Rec: TFAA Method (Low Temp, Acidic) Fmoc->Method1 If strictly <30°C Method2 Rec: DCC Dehydration (Neutral conditions) Fmoc->Method2 If TFAA causes Fmoc cleavage risks Cbz_Boc->Method1 Preferred Warning Avoid Acetic Anhydride Reflux (High Racemization Risk) Method1->Warning Comparison

Figure 2: Selection logic for dehydration reagents based on protecting group chemistry.

References

  • Detailed Racemization Analysis

    • C. Fienne, et al. "On the racemisation of aspartic anhydride during its preparation." Tetrahedron: Asymmetry, Vol 18, Issue 2, 2007.[1]

    • Relevance: This is the definitive study comparing Acetic Anhydride (high racemization) vs.
  • Mechanism of Aspartimide Formation

    • M. Mergler, et al. "The aspartimide problem in Fmoc-based SPPS. Part I." Journal of Peptide Science, 2003.
    • Relevance: Explains the base-catalyzed mechanism of ring opening and racemization relevant to the anhydride intermedi
  • Bodanszky, M. Principles of Peptide Synthesis. Springer-Verlag, 1984.

Sources

Technical Support Center: Aspartic Anhydride & Polysuccinimide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket: #PSI-CONV-001 Subject: Troubleshooting Low Conversion Rates in Aspartic Anhydride Polymerization Assigned Specialist: Senior Application Scientist, Polymer Chemistry Division

Executive Summary: The Thermodynamics of Failure

If you are experiencing low conversion rates, you are likely fighting a losing battle against equilibrium thermodynamics or mass transfer limitations .

The polymerization of L-aspartic acid to polysuccinimide (PSI)—via the aspartic anhydride intermediate—is a reversible polycondensation driven by the elimination of water. The reaction does not "stop" because reagents are depleted; it stops because water remains in the system, hydrolyzing the anhydride ring back to the open dicarboxylic acid form.

The Golden Rule: If water cannot escape, the polymer cannot grow.

Diagnostic Matrix: Identify Your Failure Mode

Before altering your protocol, match your observation to the likely root cause using the table below.

SymptomPrimary IndicatorRoot CauseCorrective Action
Low Conversion (<80%) Product is partially water-soluble.Water Retention Increase surface area, apply high vacuum (<10 mbar), or use azeotropic solvent.
Low Molecular Weight Product dissolves in DMF but forms brittle films.Lack of Catalyst Uncatalyzed thermal condensation rarely exceeds 5,000 Da. Add

or Mesitylene.
Dark Brown/Black Product Charred appearance; burnt smell.Oxidation / Decarboxylation Reaction temperature

without inert gas (

) blanket.
Inconsistent Batch Data Yield varies with scale-up.Heat/Mass Transfer "Crust" formation traps water in the bulk solid. Switch to stirred reactor or thin-layer spread.

The Mechanism & Critical Control Points

To troubleshoot effectively, you must visualize the reaction pathway. The formation of the Aspartic Anhydride intermediate is the energy barrier, while the ring-opening polymerization is the chain-growth step.

Visualization: Reaction Pathway & Failure Points

G Asp L-Aspartic Acid (Monomer) Anhydride Aspartic Anhydride (Intermediate) Asp->Anhydride Heat (>180°C) - H2O (Step 1) Water H2O (Byproduct) Anhydride->Asp Hydrolysis (Water Trapped) PSI Polysuccinimide (PSI Polymer) Anhydride->PSI Ring-Opening Polymerization - H2O (Step 2) PSI->Asp Degradation (Prolonged Water Contact) PASP Polyaspartic Acid (Hydrolyzed Product) PSI->PASP Alkaline Hydrolysis (Post-Process)

Figure 1: The reaction pathway requires continuous water removal. Red dotted lines indicate the reversible hydrolysis that causes low conversion if water is trapped.

Troubleshooting Guides (Q&A)

Issue A: "My product is still soluble in water."

Diagnosis: You have oligomers or unreacted aspartic acid, not Polysuccinimide (PSI). PSI is insoluble in water but soluble in polar aprotic solvents (DMF, DMSO, NMP).

Q: I ran the reaction at 180°C. Why didn't it work? A: 180°C is the onset temperature, not the efficient temperature.

  • The Fix: Increase the temperature to 200°C – 220°C . The cyclization to aspartic anhydride requires significant thermal energy. Without a catalyst (like phosphoric acid), 180°C often yields only dimers or trimers.

  • The Physics: At 180°C, the melt viscosity is high, trapping water bubbles. At 220°C, the viscosity drops, allowing water vapor to escape more easily.

Issue B: "The conversion plateaus at 70%."

Diagnosis: You have hit the diffusion limit. In solid-state polycondensation, the reaction creates a hard "crust" of polymer on the surface, trapping water inside the particle/mound.

Q: How do I break the diffusion limit? A: You must maximize the Surface-Area-to-Volume ratio.

  • Method 1 (Solid State): Do not pile the powder in a beaker. Spread it as a thin layer (<5 mm) on a glass or stainless steel tray.

  • Method 2 (Solvent System): Use a high-boiling solvent like Mesitylene or Sulfolane . These solvents act as a heat transfer medium and, more importantly, form an azeotrope with water, carrying it out of the reactor efficiently.

Issue C: "My polymer is black."

Diagnosis: Thermal degradation (Decarboxylation).

Q: Can I just lower the temperature? A: If you lower the temperature, you lose conversion. Instead, you must remove Oxygen.

  • The Fix: The reaction must be performed under a constant stream of Nitrogen (

    
    )  or Argon. Aspartic acid is an amino acid; at high temperatures in air, the amine group oxidizes rapidly, leading to Maillard-like browning reactions that terminate chain growth.
    

The "Gold Standard" Protocol: Phosphoric Acid Catalyzed Melt

Use this protocol to validate your reagents and equipment.

Objective: Synthesis of high-molecular-weight PSI (>20,000 Mw) with >95% conversion.

Reagents
  • L-Aspartic Acid (Dry, fine powder)

  • o-Phosphoric Acid (85%)

  • Solvent: Mesitylene (optional for azeotropic removal) or DMF (for washing)

Workflow
  • Catalyst Impregnation: Mix L-Aspartic Acid with Phosphoric Acid (ratio 1:0.5 by weight). Why? Phosphoric acid acts as a solvent for the monomer and a proton donor to catalyze the anhydride formation.

  • Pre-Polymerization (The "Mush" Phase): Heat to 160°C under vacuum for 1 hour. The mixture will turn into a viscous paste. Critical: Use a rotary evaporator or a stirred reactor. Static heating will fail here.

  • Hard Polymerization: Increase temperature to 200°C – 220°C for 2–4 hours. Vacuum: Maintain <10 mbar.

  • Purification (The Validation Step):

    • Cool the solid mass and grind it.

    • Wash extensively with water to remove the phosphoric acid catalyst and unreacted monomers.

    • Check: The product should be a fine, off-white powder that is insoluble in the wash water.

  • Drying: Dry at 80°C under vacuum overnight.

Validation Logic
  • Solubility Test: Take 100mg of product. Add 5mL DMF. It should dissolve completely (clear solution). Add 5mL Water. It should precipitate immediately.

  • IR Spectroscopy: Look for absorption bands at 1715 cm⁻¹ (imide ring). Absence of broad OH peaks (3300 cm⁻¹) indicates successful water removal.

Advanced Workflow: Decision Logic

Use this flow to determine if you need to switch from Solid State to Solution polymerization.

Troubleshooting Start Start: Low Conversion Issue CheckTemp Is Temp > 200°C? Start->CheckTemp CheckVac Is Vacuum < 20 mbar? CheckTemp->CheckVac Yes ActionTemp Increase Temp to 220°C CheckTemp->ActionTemp No CheckScale Is Scale > 50g? CheckVac->CheckScale Yes ActionVac Improve Vacuum / Reduce Bed Depth CheckVac->ActionVac No ActionSolvent SWITCH METHOD: Use Mesitylene/Sulfolane (Solution Polymerization) CheckScale->ActionSolvent Yes (Heat transfer limited) ActionCat Add H3PO4 Catalyst CheckScale->ActionCat No (Kinetics limited)

Figure 2: Decision tree for selecting the correct troubleshooting intervention.

References

  • Adelnia, H., et al. (2019). "Hydrogels Based on Poly(aspartic acid): Synthesis and Applications." Frontiers in Materials. Available at: [Link]

  • Nakato, T., et al. (2000). "Synthesis of poly(succinimide) by bulk polycondensation of L-aspartic acid with an acid catalyst." Journal of Polymer Science Part A: Polymer Chemistry. (Cited via ResearchGate snippet). Available at: [Link]

  • Nial Y. S., et al. (1997). "Thermal polycondensation of L-aspartic acid to polysuccinimide." Polymer.[1][2][3][4][5][6][7][8][9][10]

  • Low, K. C., et al. (1996). "Production of polysuccinimide by thermal polymerization of maleamic acid." U.S. Patent 5,393,868.
  • Revici, E. (2006).[8] "Methods of synthesis of poly(succinimide-aspartate)." U.S. Patent Application 20060211843. Available at:

Sources

Validation & Comparative

Comparative Guide: Chemical vs. Thermal Synthesis of Aspartic Anhydride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of Chemical versus Thermal synthesis methods for Aspartic Anhydride derivatives.

Editorial Note: In the context of drug development, "Aspartic Anhydride" refers to two distinct chemical entities depending on the synthesis pathway:

  • The Monomer (Chemical Route): Typically N-protected L-aspartic anhydride (e.g., N-formyl-L-aspartic anhydride), a critical activated intermediate for peptide synthesis and aspartame production.

  • The Polymer Precursor (Thermal Route): Polysuccinimide (PSI), a polymeric anhydride formed by thermal dehydration, used as a drug delivery scaffold or biodegradable polymer.

This guide contrasts the precision chemical synthesis of the monomer against the bulk thermal polymerization into PSI, as these are the two dominant "aspartic anhydride" workflows in pharmaceutical science.

Executive Summary

  • Chemical Dehydration is the standard for generating monomeric, enantiomerically pure N-protected aspartic anhydrides. It utilizes activating agents (acetic anhydride, acetyl chloride) under mild conditions (<55°C) to prevent polymerization and racemization. It is essential for site-specific peptide coupling.

  • Thermal Dehydration is a solid-state process (>180°C) that drives the formation of Polysuccinimide (PSI) , a polymeric imide. While "greener" (solvent-free), it inevitably leads to polymerization and significant racemization, making it unsuitable for monomeric reagent synthesis but ideal for creating polyaspartic acid drug carriers.

Quick Comparison Matrix
FeatureChemical Synthesis (Monomer)Thermal Synthesis (Polymer/PSI)
Primary Product N-Protected L-Aspartic AnhydridePolysuccinimide (PSI)
Key Reagents Acetic Anhydride, Formic Acid, Acetyl ChlorideNone (or Phosphoric Acid catalyst)
Temperature Mild (35°C – 55°C)High (180°C – 220°C)
Chirality Preserved (>98% L-isomer)Racemized (Mixed D/L)
Primary Risk Hydrolysis, Aspartimide formationCharring, Insoluble aggregates
Application Peptide coupling, Aspartame synthesisDrug delivery scaffolds, Hydrogels

Mechanistic Pathways

The divergence between chemical and thermal methods lies in the competition between intramolecular cyclization (monomer formation) and intermolecular condensation (polymer formation).

AsparticPathways cluster_Chem Chemical Route (Solution Phase) cluster_Therm Thermal Route (Solid State) Asp L-Aspartic Acid N_Protect N-Protection (Formyl/Acetyl) Asp->N_Protect + RCOOH + Ac2O LinPep Linear Polyaspartic Acid Asp->LinPep Heat > 180°C - H2O MixedAnh Mixed Anhydride Intermediate N_Protect->MixedAnh Activation MonoAnh N-Protected Aspartic Anhydride (Monomer) MixedAnh->MonoAnh Cyclization < 55°C PSI Polysuccinimide (Polymeric Anhydride) LinPep->PSI Ring Closure

Figure 1: Mechanistic divergence. The chemical route uses protecting groups to block polymerization, forcing cyclization. The thermal route drives intermolecular dehydration.

Method A: Chemical Dehydration (The Precision Protocol)

Objective: Synthesis of N-Formyl-L-Aspartic Anhydride (FAA). Context: This is the industry standard for preparing activated aspartate for coupling without racemization.

Mechanistic Insight

Free aspartic acid cannot be cyclized chemically without protection because the free amine is nucleophilic; it would attack the anhydride, leading to self-polymerization. We must first N-formylate or N-acetylate the amine. Acetic anhydride (


) serves a dual role: it acts as the dehydrating agent and drives the formation of the cyclic anhydride via a mixed anhydride intermediate.
Experimental Protocol

Note: All glassware must be oven-dried. Moisture destroys the product immediately.

  • Reagent Prep: Charge a jacketed glass reactor with L-Aspartic Acid (1.0 eq) and Formic Acid (98%, 1.3 eq) .

  • Activation: Add Acetic Anhydride (2.2 eq) dropwise.

    • Critical Control Point: Maintain internal temperature at 45°C ± 2°C . Exceeding 55°C triggers racemization via the "aspartimide" mechanism.

  • Reaction: Stir at 45°C for 4–5 hours. The slurry will thin as the aspartic acid dissolves and converts to the anhydride.

  • Quenching (Optional but Recommended): Add a secondary alcohol (e.g., Isopropyl Alcohol) to consume excess acetic anhydride if immediate isolation is not performed.

  • Isolation: Cool to 10°C. The product precipitates. Filter under nitrogen atmosphere (hygroscopic). Wash with cold ether.

  • Yield/Purity: Typical yield is 80–85% . Enantiomeric excess (ee) > 98%.

Validation Data:

  • IR Spectroscopy: Look for split carbonyl peaks at 1800 cm⁻¹ and 1760 cm⁻¹ , characteristic of a 5-membered cyclic anhydride.

  • Melting Point: 130–132°C (decomposition).

Method B: Thermal Dehydration (The Polymer Protocol)

Objective: Synthesis of Polysuccinimide (PSI).[1] Context: Used for creating high-molecular-weight drug carriers or biodegradable superabsorbents.

Mechanistic Insight

Thermal dehydration relies on entropy. By heating solid aspartic acid above 180°C, water is driven off as steam. Unlike the chemical method, there is no protecting group on the amine. The amine of one molecule attacks the carboxylic acid of another, forming a linear peptide bond first. Continued heating cyclizes the side chains into imide rings, forming PSI.

Experimental Protocol
  • Feedstock: Grind L-Aspartic Acid to a fine powder (<100 mesh) to ensure uniform heat transfer.

  • Catalysis (Optional): Mix with 85% Phosphoric Acid (1:1 molar ratio) to form a paste.

    • Why? Phosphoric acid acts as a solvent/catalyst, allowing the reaction to proceed at lower temperatures (~160°C) and yielding higher molecular weights (Mw > 30 kDa).

  • Heating Profile:

    • Stage 1: Ramp to 160°C over 1 hour (removes free water).

    • Stage 2: Hold at 200°C – 220°C for 2–4 hours under vacuum.

    • Observation: The white powder turns to a yellow/orange hard foam (PSI).

  • Purification:

    • Crush the crude PSI.

    • Wash extensively with water to remove phosphoric acid (PSI is water-insoluble).

    • Dry in a vacuum oven at 80°C.

  • Yield: ~95% conversion to polymer.

Validation Data:

  • Solubility Check: The product should be insoluble in water but soluble in DMF/DMSO.

  • Hydrolysis Test: Adding NaOH to the product in water should dissolve it rapidly, converting PSI to water-soluble Polyaspartic Acid (PASP).

Comparative Analysis: Data & Performance

Racemization and Stability

The most critical differentiator for drug development is stereochemical integrity.

ParameterChemical MethodThermal Method
L-Isomer Retention High (>98%) Low (50-70%)
Mechanism of Loss Base-catalyzed proton abstraction (preventable)Radical/Thermal scrambling (inevitable)
Stability Hydrolyzes in air (minutes)Stable solid (years)
Impurity Profile
  • Chemical Method: Main impurities are acetic acid and unreacted mixed anhydrides. These are easily removed by washing with non-polar solvents (ether/hexanes).

  • Thermal Method: Main impurities are linear oligomers and cyclic dimers (diketopiperazines). The high heat also produces color bodies (carbonization) which are difficult to remove from the final drug product.

Scalability
  • Chemical: Limited by exotherm control. Large-scale reactors require massive cooling capacity to keep T < 50°C.

  • Thermal: Highly scalable using continuous extruders or rotary kilns.

References

  • Hill, J. B., et al. (1992).[2] Process for the preparation of N-formyl-L-aspartic anhydride. European Patent EP0466959A1.[2] Link

  • Roweton, S., et al. (1997). Poly(aspartic acid): Synthesis, biodegradation, and applications. Journal of Environmental Polymer Degradation. Link

  • Hiraoka, N., et al. (2018).[3] Thermal decomposition of the amino acids glycine, cysteine, aspartic acid.... Journal of Analytical and Applied Pyrolysis. Link

  • Martinez, J., & Bodanszky, M. (1978). Side reactions in peptide synthesis.[4][5] Aspartimide formation.[4][5] International Journal of Peptide and Protein Research. Link

  • Nakato, T., et al. (2000). Thermal Polymerization of Aspartic Acid Catalyzed by Phosphoric Acid. Polymer Journal. Link

Sources

Safety Operating Guide

Proper Disposal Procedures for 3-Aminodihydrofuran-2,5-dione (Aspartic Anhydride)

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Directives

3-Aminodihydrofuran-2,5-dione (commonly known as Aspartic Anhydride ) is a cyclic anhydride derivative of aspartic acid.[1] While often perceived as a benign amino acid derivative, its anhydride functionality dictates specific handling protocols distinct from its parent compound.[2]

Critical Hazard Warning: Like many cyclic anhydrides (e.g., maleic or phthalic anhydride), this compound possesses significant respiratory sensitization potential. Inhalation of dust can lead to occupational asthma and long-term hypersensitivity. Standard fume hood usage is mandatory.

Immediate Disposal Classification
ParameterClassification
Chemical Identity 3-Aminodihydrofuran-2,5-dione (Aspartic Anhydride)
CAS Number 39185-99-4 (HCl salt: 143394-93-8)
RCRA Status Non-Listed (Not P or U listed).[1][2] Regulated by Characteristic (Reactivity/Corrosivity).[3]
Primary Hazard Sensitizer (Respiratory/Skin) , Moisture Sensitive, Irritant.[1][2]
Waste Stream Solid Hazardous Waste (Preferred) or Organic Liquid Waste (if dissolved).[1][2]

Part 2: Technical Background & Mechanism

To ensure compliance and safety, researchers must understand the chemical fate of this compound.

Hydrolytic Instability

The core disposal challenge is the anhydride ring's reactivity with water. Upon contact with moisture, 3-aminodihydrofuran-2,5-dione undergoes hydrolysis to form Aspartic Acid .[1][2]

  • Reaction:

    
     (Aspartic Acid)
    
  • Implication: While the product (aspartic acid) is relatively non-hazardous, the reaction can generate heat (exothermic). Never place bulk anhydride solids into aqueous waste containers, as this can cause pressure buildup and splashes.

Sensitization Mechanism

Cyclic anhydrides are haptens; they react with serum proteins (specifically lysine residues) to form immunogenic conjugates. This biological reactivity mirrors the chemical reactivity utilized in peptide synthesis.

  • Safety Protocol: All weighing and transfer operations must occur inside a certified chemical fume hood to prevent aerosolization.

Part 3: Step-by-Step Disposal Protocols

Scenario A: Disposal of Pure Solid Substance

Use this workflow for expired reagents or excess solid powder.

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) or glass jar with a screw-top lid.

  • Segregation: Do not mix with aqueous wastes or oxidizers.

  • Labeling:

    • Label as "Hazardous Waste - Solid" .

    • Constituents: "3-Aminodihydrofuran-2,5-dione (Aspartic Anhydride)".[1]

    • Hazard Checkbox: [x] Irritant [x] Sensitizer.

  • Secondary Containment: Place the primary container inside a clear sealable bag (Zip-lock type) before placing it in the satellite accumulation area. This prevents moisture ingress and accidental hydrolysis.

Scenario B: Disposal of Reaction Mixtures

Use this workflow for reaction byproducts dissolved in organic solvents (e.g., DMF, DCM).

  • Quenching (Optional but Recommended):

    • If the waste stream allows, add a small excess of methanol or water slowly to the reaction mixture to convert the anhydride to the ester or acid form.

    • Caution: Ensure the reaction vessel is cooled (ice bath) during quenching to manage exotherm.

  • Waste Stream:

    • Non-Halogenated: If dissolved in DMF, DMSO, or Acetone.[2]

    • Halogenated: If dissolved in Dichloromethane (DCM) or Chloroform.

  • pH Check: If an aqueous quench was used, check the pH. If pH < 2, neutralize with Sodium Bicarbonate before adding to the waste carboy to prevent corrosion of metal safety cans.

Scenario C: Spill Cleanup Procedure

Immediate action for benchtop spills.

  • PPE: Double nitrile gloves, lab coat, safety goggles. N95 or P100 respirator recommended if powder is aerosolized outside a hood.

  • Containment: Cover the spill with a dry absorbent pad or anhydrous spill pillow. Do not use wet paper towels immediately, as this will trigger hydrolysis and spread the contamination.

  • Cleanup:

    • Scoop up the dry powder/absorbent mixture using a dustpan.

    • Place in a hazardous waste bag.

    • Final Cleaning: Once the bulk solid is removed, wipe the surface with a wet paper towel (soap and water) to hydrolyze and remove trace residues.

  • Disposal: Tag the waste bag as "Debris contaminated with Aspartic Anhydride."

Part 4: Decision Logic & Workflow (Visualization)

The following diagram outlines the decision-making process for safe disposal, ensuring segregation of reactive anhydrides from incompatible waste streams.

DisposalWorkflow Start Waste: 3-Aminodihydrofuran-2,5-dione StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Solution / Reaction Mix StateCheck->Liquid SolidAction Double Bag & Label 'Moisture Sensitive' Solid->SolidAction SolventCheck Solvent Type? Liquid->SolventCheck SolidDest Lab Pack for Incineration SolidAction->SolidDest Organic Organic Solvent (DCM, DMF, etc.) SolventCheck->Organic Aqueous Aqueous / Wet SolventCheck->Aqueous Accidental water contact Quench Controlled Hydrolysis (Convert to Aspartic Acid) Organic->Quench Quench Required OrgWaste Segregated Organic Waste (Do NOT add water) Organic->OrgWaste No Quench Aqueous->Quench Hydrolysis occurs AqWaste Adjust pH (5-9) Dispose as Aqueous Waste Quench->AqWaste

Figure 1: Decision matrix for the segregation and treatment of Aspartic Anhydride waste.

Part 5: Regulatory Compliance (RCRA)

While 3-Aminodihydrofuran-2,5-dione is not explicitly listed on the EPA's P-list or U-list, it falls under the "Generator Knowledge" clause of RCRA (Resource Conservation and Recovery Act).[1]

  • Characteristic Waste Determination:

    • D003 (Reactivity): Although not explosive, its reaction with water categorizes it as a reactive sulfide/cyanide-free material. It must be segregated from aqueous waste to prevent heat generation.

    • D002 (Corrosivity): Aqueous solutions of the anhydride will rapidly form aspartic acid. If the concentration is high, the pH may drop below 2.0, classifying it as D002 corrosive waste.[2]

  • Best Practice: Treat all unreacted anhydride as Hazardous Chemical Waste to be incinerated. Do not drain dispose.[4]

References

  • PubChem. (n.d.). 3-Aminodihydrofuran-2,5-dione Compound Summary. National Library of Medicine.[2] Retrieved October 26, 2023, from [Link]

  • National Institutes of Health (NIH). (2016). Development of a Backbone Cyclic Peptide Library. (Protocol describing anhydride coupling and handling). Retrieved October 26, 2023, from [Link]

  • Inchem. (n.d.). Cyclic Acid Anhydrides: Human Health Aspects. (Detailed toxicology on respiratory sensitization of cyclic anhydrides). Retrieved October 26, 2023, from [Link][1][2]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved October 26, 2023, from [Link]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.